Ac-Pro-Leu-Gly-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJDQIPIHDYBS-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Significance of Ac-Pro-Leu-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Ac-Pro-Leu-Gly-OH is a synthetic molecule primarily utilized in biochemical research as a substrate for various proteases, particularly matrix metalloproteinases (MMPs). Its biological significance is largely defined by its role in studies of enzyme kinetics, inhibitor screening, and as a tool to probe protease activity in complex biological samples. Structurally, it is closely related to the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), a positive allosteric modulator of dopamine D2 receptors. However, the N-terminal acetylation and C-terminal hydroxyl group of this compound confer distinct biochemical properties, differentiating its biological activities from those of PLG. This technical guide provides an in-depth analysis of the biological significance of this compound, including its role as an enzyme substrate, a comparative analysis with Pro-Leu-Gly-NH2, detailed experimental protocols, and relevant signaling pathways.
Introduction
This compound is a synthetic tetrapeptide with the sequence N-acetyl-Proline-Leucine-Glycine. The N-terminal acetylation and the C-terminal free carboxylic acid are key features that influence its stability and biological interactions.[1] While not known to be an endogenous signaling molecule itself, its utility in research is significant, primarily as a specific substrate for proteolytic enzymes.[1] Understanding its interactions with these enzymes provides valuable insights into disease pathologies where protease activity is dysregulated, such as cancer and inflammation.
Furthermore, the structural similarity of this compound to the C-terminal tripeptide of oxytocin, Pro-Leu-Gly-NH2 (PLG), necessitates a comparative analysis. PLG, also known as melanocyte-inhibiting factor (MIF-1), is an endogenous neuropeptide with well-documented neuromodulatory activities, particularly as a positive allosteric modulator of the dopamine D2 receptor.[1][2][3] The distinct terminal modifications of this compound are critical in defining its biological profile, which is separate from that of PLG.
Role as an Enzyme Substrate for Matrix Metalloproteinases (MMPs)
The primary biological significance of this compound lies in its function as a substrate for a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). MMPs are crucial for the remodeling of the extracellular matrix and are involved in various physiological and pathological processes, including development, wound healing, and cancer metastasis.
This compound is reported to be a cleavage product of a substrate for MMP-1, MMP-2, and MMP-3. This indicates that the Pro-Leu or Leu-Gly bond within this sequence is susceptible to hydrolysis by these enzymes. The use of such small peptide substrates is advantageous in biochemical assays for several reasons:
-
Specificity Studies: It allows for the investigation of the substrate specificity of different MMPs.
-
Enzyme Kinetics: It enables the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme efficiency.
-
Inhibitor Screening: It provides a tool for high-throughput screening of potential MMP inhibitors, which are of significant interest in drug development for various diseases.
Quantitative Data
| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 2.0 x 10⁶ | |
| MMP-2 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 2.1 x 10⁶ | |
| MMP-8 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 5.4 x 10⁶ | |
| MMP-13 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 9.0 x 10⁶ | |
| TACE | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | - | - | 0.8 x 10⁶ |
Mca: (7-Methoxycoumarin-4-yl)acetyl, Dpa: N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl. Data for a structurally related substrate.
Comparative Analysis with Pro-Leu-Gly-NH2 (PLG) and Dopamine Receptor Modulation
In contrast to the role of this compound as a research tool, the closely related tripeptide Pro-Leu-Gly-NH2 (PLG) is an endogenous neuromodulator.[3] The key structural differences are the absence of the N-terminal acetyl group and the presence of a C-terminal amide group in PLG. These modifications are critical for its biological activity.
PLG acts as a positive allosteric modulator of the dopamine D2 and D4 receptors.[1][2][3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, dopamine. This binding enhances the affinity of dopamine for its receptor and potentiates its downstream signaling. The proposed bioactive conformation of PLG for this activity is a type II β-turn.[1][2]
Given the importance of the terminal groups for the activity of PLG, it is highly unlikely that this compound, with its N-terminal acetyl group and C-terminal carboxylate, would exhibit the same dopamine receptor modulating properties. The acetylation of the N-terminus would prevent the formation of key interactions that may be necessary for binding to the allosteric site on the dopamine receptor.
Signaling Pathway of D2 Dopamine Receptor Modulated by Pro-Leu-Gly-NH2
The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade influences numerous cellular processes, including neurotransmission, gene expression, and cell excitability. PLG enhances this signaling by increasing the affinity of dopamine for the D2 receptor.
Experimental Protocols
General Protocol for MMP Activity Assay using this compound and HPLC
This protocol describes a general method for determining the kinetic parameters of an MMP with this compound as a substrate, using High-Performance Liquid Chromatography (HPLC) to monitor the cleavage products.
Materials:
-
This compound (substrate)
-
Recombinant active MMP (e.g., MMP-1, MMP-2, or MMP-9)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Prepare a stock solution of the active MMP in the Assay Buffer. The exact concentration should be determined by a suitable method (e.g., active site titration).
-
-
Enzyme Assay:
-
Set up a series of reactions with varying concentrations of this compound.
-
For each reaction, add the appropriate volume of Assay Buffer and the substrate to a microcentrifuge tube and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the MMP. The final reaction volume should be consistent (e.g., 100 µL).
-
Incubate the reactions at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and add it to an equal volume of Quenching Solution to stop the reaction.
-
Include a control reaction without the enzyme to account for any non-enzymatic degradation of the substrate.
-
-
HPLC Analysis:
-
Analyze the quenched reaction samples by reverse-phase HPLC.
-
Use a suitable gradient of Mobile Phase A and Mobile Phase B to separate the intact substrate (this compound) from its cleavage products (e.g., Ac-Pro-Leu-OH and Gly).
-
Monitor the elution of the peptides by absorbance at 214 nm or 280 nm.
-
Integrate the peak areas of the substrate and/or one of the products.
-
-
Data Analysis:
-
Generate a standard curve for the product to quantify its concentration from the peak area.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Conclusion
The biological significance of the synthetic tetrapeptide this compound is primarily as a valuable research tool for the study of proteases, in particular, matrix metalloproteinases. Its utility as an enzyme substrate allows for detailed investigations into enzyme kinetics, specificity, and the screening of potential inhibitors. It is important to distinguish this compound from its structurally related endogenous counterpart, Pro-Leu-Gly-NH2 (PLG). The N-terminal acetylation and C-terminal hydroxyl group of this compound render its biological activities distinct from the dopamine receptor modulating effects of PLG. For researchers in the fields of biochemistry, pharmacology, and drug development, this compound serves as a well-defined chemical probe for elucidating the roles of proteases in health and disease.
References
- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
Ac-Pro-Leu-Gly-OH: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical structure, properties, and biological relevance of the synthetic peptide Ac-Pro-Leu-Gly-OH. It is intended to serve as a comprehensive resource for researchers utilizing this peptide in studies related to enzymology, protein degradation, and cell signaling.
Chemical Structure and Properties
This compound is a tetrapeptide composed of the amino acids Proline, Leucine, and Glycine. The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (-OH). This acetylation enhances peptide stability by protecting it from degradation by aminopeptidases.
Below is the 2D chemical structure of this compound:
Caption: 2D chemical structure of N-acetyl-L-prolyl-L-leucyl-L-glycine.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅N₃O₅ | [1] |
| Molecular Weight | 327.38 g/mol | [1] |
| CAS Number | 89626-38-0 | [1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@H]1CCCN1C(=O)C | [1] |
| Solubility | Soluble in water and DMSO. | [1][2] |
Amino Acid Composition and Characteristics
The constituent amino acids of this compound each contribute unique properties to the peptide's overall structure and function.
| Amino Acid | 3-Letter Code | 1-Letter Code | Key Characteristics |
| Proline | Pro | P | A cyclic amino acid that introduces conformational rigidity, often inducing turns in peptide chains.[3] |
| Leucine | Leu | L | A hydrophobic amino acid with a branched side chain, often involved in hydrophobic interactions within proteins. |
| Glycine | Gly | G | The simplest amino acid with only a hydrogen atom as its side chain, providing maximal conformational flexibility. |
Biological Significance: A Product of Collagen Degradation
This compound is recognized as a cleavage product resulting from the degradation of collagen by Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3.[2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. The degradation of collagen, a major component of the ECM, is a key event in conditions such as arthritis, cancer metastasis, and wound healing.
Signaling Pathway: MMP-Mediated Collagen Degradation
The generation of this compound is a downstream event in the signaling cascade that leads to collagenolysis. This process is tightly regulated and involves the activation of MMPs, which then cleave the triple helical structure of collagen into smaller fragments.
Caption: MMP-mediated collagen degradation pathway.
Experimental Protocols
This compound can be utilized in various experimental settings, primarily as a substrate for MMPs to study enzyme kinetics and inhibitor efficacy.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.[3]
Caption: Workflow for the solid-phase synthesis of this compound.
Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin for C-terminal acid) in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue using a solution of 20% piperidine in dimethylformamide (DMF).
-
Peptide Chain Elongation: Sequentially couple Fmoc-Leu-OH and Fmoc-Pro-OH, with an Fmoc deprotection step after each coupling.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the proline residue using acetic anhydride and a base.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Representative MMP Activity Assay
This protocol describes a general fluorometric assay to measure the activity of MMPs using a fluorogenic substrate. While this is a general protocol, this compound can be used as a non-fluorogenic substrate in competitive assays or as a standard in HPLC-based cleavage assays.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, or MMP-3)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
MMP inhibitor (for control wells, e.g., EDTA)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the MMP enzyme and fluorogenic substrate to the desired concentrations in Assay Buffer.
-
Set up the Assay Plate:
-
Blank wells: Add Assay Buffer only.
-
Control wells: Add Assay Buffer, MMP enzyme, and an MMP inhibitor.
-
Test wells: Add Assay Buffer and MMP enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca/Dpa substrates) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated based on a standard curve of the fluorescent product.
-
Data Presentation
Template for Enzyme Kinetic Parameters
| MMP Isoform | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| MMP-1 | This compound | |||
| MMP-2 | This compound | |||
| MMP-3 | This compound | |||
| MMP-9 | This compound | |||
| MMP-13 | This compound |
Conclusion
This compound is a valuable tool for researchers studying the activity of Matrix Metalloproteinases and the broader processes of extracellular matrix remodeling. Its stability and well-defined chemical nature make it a reliable standard and substrate in a variety of biochemical assays. This guide provides the foundational information required for its effective synthesis and application in a research setting.
References
A Technical Guide to the Synthesis and Purification of Acetyl-Prolyl-Leucyl-Glycine
This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the tetrapeptide acetyl-prolyl-leucyl-glycine. The content is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a hypothetical signaling pathway.
Introduction
Acetyl-prolyl-leucyl-glycine is a tetrapeptide of interest in various fields of biochemical and pharmaceutical research. Its synthesis and purification require precise control over chemical reactions and purification parameters to achieve high purity and yield. This guide details the common and effective methods for its preparation, primarily focusing on Solid-Phase Peptide Synthesis (SPPS) and subsequent purification by High-Performance Liquid Chromatography (HPLC).
Synthesis of Acetyl-Prolyl-Leucyl-Glycine
The synthesis of acetyl-prolyl-leucyl-glycine is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual synthesis of acetyl-prolyl-leucyl-glycine on a Wang resin, which will yield the peptide with a C-terminal carboxylic acid upon cleavage.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-Pro-OH
-
Acetic anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (DPP-I) water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Leucine Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Proline Coupling:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
To the deprotected N-terminal proline, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Agitate for 1 hour.
-
Wash the resin with DMF (3x), DCM (3x), and diethyl ether (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Experimental Workflow
Purification of Acetyl-Prolyl-Leucyl-Glycine
The crude peptide obtained after synthesis contains various impurities, including deletion sequences and byproducts from the cleavage process. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.
Experimental Protocol: RP-HPLC
Instrumentation and Columns:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 22 mm)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Gradient Elution: Inject the sample and elute with a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 30 minutes.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization
The identity and purity of the synthesized peptide must be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the peptide and the presence of the acetyl group.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the synthesis and purification of acetyl-prolyl-leucyl-glycine.
| Parameter | Expected Value |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | ~85% |
| Purity of Crude Peptide | ~70% |
| Final Yield after HPLC | ~30-40% |
| Final Purity | >98% |
Table 1: Synthesis and Purification Yields and Purity.
| Analysis Method | Parameter | Expected Value (m/z) |
| ESI-MS | [M+H]⁺ | 385.22 |
| [M+Na]⁺ | 407.20 |
Table 2: Mass Spectrometry Data.
Biological Activity and Signaling
While the specific biological activity and signaling pathway of acetyl-prolyl-leucyl-glycine are not extensively characterized in publicly available literature, N-acyl amino acids and short N-acetylated peptides are known to have roles as signaling molecules in various biological processes. They have been implicated in the regulation of pain, inflammation, and other physiological functions.
Hypothetical Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a bioactive peptide. It is important to note that this is a hypothetical representation, and the specific molecular interactions of acetyl-prolyl-leucyl-glycine have yet to be elucidated.
Further research is required to determine the precise biological targets and signaling mechanisms of acetyl-prolyl-leucyl-glycine. Its potential as a modulator of cellular signaling makes it an interesting candidate for further investigation in drug discovery and development.
Ac-Pro-Leu-Gly-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the tetrapeptide Ac-Pro-Leu-Gly-OH, including its physicochemical properties, synthesis, and analytical characterization. This synthetic peptide serves as a valuable tool in various research applications, including enzyme interaction studies and as a model peptide for studying protein structure and function.[]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N₃O₅ | [2][3] |
| Molecular Weight | 327.38 g/mol | [2][3] |
| CAS Number | 89626-38-0 | [2] |
| Appearance | White Powder | |
| Solubility | Soluble in DMSO. Water soluble.[3][4] | |
| Storage | Store at -20°C | [4] |
Synthesis and Purification
This compound is typically synthesized using the Solid Phase Peptide Synthesis (SPPS) methodology.[2] This technique offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents.[5]
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
The synthesis of this compound follows a step-wise addition of amino acids to a solid support resin.
1. Resin Preparation:
-
A suitable resin, such as a Wang or Rink amide resin, is selected.
-
The resin is swelled in an appropriate solvent, typically dimethylformamide (DMF) or dichloromethane (DCM).
2. First Amino Acid Coupling:
-
The C-terminal amino acid, Glycine (Gly), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is coupled to the resin.
-
A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), is used to facilitate the formation of the ester or amide bond.
3. Deprotection:
-
The Fmoc protecting group is removed from the N-terminus of the resin-bound Glycine using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.
4. Subsequent Amino Acid Couplings:
-
The next protected amino acid in the sequence, Fmoc-Leu-OH, is activated with a coupling agent and added to the resin.
-
The coupling and deprotection steps are repeated for Proline (Fmoc-Pro-OH).
5. N-terminal Acetylation:
-
Following the final deprotection step, the N-terminus of the Proline residue is acetylated using acetic anhydride and a base, such as diisopropylethylamine (DIEA), in DMF.
6. Cleavage and Deprotection:
-
The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to prevent side reactions.
7. Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Quality Control and Characterization
The purity and identity of the synthesized this compound are confirmed using analytical techniques.
Experimental Protocol: HPLC and Mass Spectrometry
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized peptide.
-
Methodology: An analytical RP-HPLC system equipped with a C18 column is used. A gradient of two mobile phases, typically water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B), is employed to elute the peptide. Detection is performed using a UV detector at a wavelength of 214 nm or 280 nm. The purity is determined by integrating the area of the main peak relative to the total peak area.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Methodology: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The purified peptide is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound, which should match the calculated molecular weight.
Applications in Research
This compound serves as a versatile tool in various research domains:
-
Enzyme Substrate and Inhibitor Studies: It can be used as a substrate for proteases or as a starting point for the design of enzyme inhibitors.[]
-
Protein Structure and Folding: The defined sequence, including the turn-inducing Proline residue, makes it a useful model for studying peptide and protein folding dynamics.
-
Biochemical and Cellular Assays: As a well-characterized synthetic peptide, it can be used as a standard or control in a variety of biochemical and cellular assays.
Visualizations
Synthesis and Quality Control Workflow
The following diagram illustrates the general workflow for the synthesis and quality control of this compound.
Caption: Workflow for the synthesis and quality control of this compound.
References
N-Terminal Acetylation: A Critical Determinant of Peptide and Protein Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal acetylation (Nt-acetylation) is a ubiquitous and irreversible post-translational modification that plays a pivotal role in regulating the stability of peptides and proteins. This modification, catalyzed by a family of N-terminal acetyltransferases (NATs), can paradoxically either protect a protein from degradation or mark it for destruction via the ubiquitin-proteasome system. For researchers in drug development, understanding and leveraging Nt-acetylation is critical for optimizing the pharmacokinetic properties of therapeutic peptides and proteins. This technical guide provides a comprehensive overview of the function of Nt-acetylation in peptide stability, detailed experimental protocols for its study, and quantitative data to inform rational drug design.
Introduction: The Dual Role of N-Terminal Acetylation
N-terminal acetylation is the covalent attachment of an acetyl group from acetyl-coenzyme A to the α-amino group of the N-terminal amino acid of a polypeptide chain. This seemingly simple modification has profound effects on a protein's fate. The functional consequences of Nt-acetylation are context-dependent and are largely dictated by the identity of the N-terminal amino acid and the cellular machinery that recognizes it.
Protective Shield: For many peptides and proteins, Nt-acetylation acts as a protective cap, shielding them from degradation by aminopeptidases. By neutralizing the positive charge of the N-terminus, acetylation can prevent recognition and cleavage by these exoproteases, thereby significantly extending the peptide's half-life in biological systems.[1] This is a particularly valuable strategy in the development of therapeutic peptides, where enhancing stability is a primary objective.
A Mark for Degradation: Conversely, Nt-acetylation can also serve as a degradation signal, or "degron," as part of the Ac/N-degron pathway, a branch of the N-end rule pathway.[2][3] In this pathway, specific acetylated N-terminal residues are recognized by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[4] This mechanism is crucial for cellular protein quality control and the regulation of protein turnover.
The Machinery of N-Terminal Acetylation: N-Terminal Acetyltransferases (NATs)
The enzymes responsible for Nt-acetylation are the N-terminal acetyltransferases (NATs). Eukaryotes possess several distinct NAT complexes (NatA, NatB, NatC, etc.), each with specific substrate specificities determined by the first few amino acids of the nascent polypeptide chain.[4] This specificity allows for the differential regulation of protein stability based on their N-terminal sequences.
Signaling Pathways and Logical Relationships
The N-Terminal Acetylation Process
The fundamental process of Nt-acetylation is an enzymatic reaction catalyzed by NATs.
The Dichotomy of Peptide Fate
The presence or absence of an N-terminal acetyl group can lead to vastly different outcomes for a peptide's stability.
The Ac/N-Degron Pathway
This pathway illustrates how Nt-acetylation can mark a protein for degradation.
Quantitative Data on Peptide Stability
The impact of Nt-acetylation on peptide half-life can be substantial. The following tables summarize quantitative data from studies that have directly compared the stability of acetylated and non-acetylated peptides.
Table 1: In Vitro Plasma Stability of N-terminally Acetylated vs. Non-acetylated Peptides
| Peptide Sequence | Modification | Half-life (hours) in Human Plasma | Reference |
| Ac-AD | N-terminal Acetylation | 8.64 | [2] |
| AD | Free N-terminus | < 0.5 | [2] |
| Ac-PD | N-terminal Acetylation | 20.7 | [2] |
| PD | Free N-terminus | < 0.5 | [2] |
| Ac-PK | N-terminal Acetylation | < 0.5 | [2] |
| PK | Free N-terminus | < 0.5 | [2] |
| Ac-AK | N-terminal Acetylation | < 0.5 | [2] |
| AK | Free N-terminus | < 0.5 | [2] |
This data highlights that the stabilizing effect of N-terminal acetylation can be sequence-dependent, with anionic peptides (Ac-AD and Ac-PD) showing a significant increase in stability.[2]
Table 2: Stability of Model Proteins with and without N-terminal Acetylation in a Cellular Context
| Protein Variant | N-terminal Sequence | Predicted Nt-acetylation | Half-life (hours) | Reference |
| HA-GFP | ME | Acetylated | > 4 | [5] |
| HA-GFP | SD | Acetylated | > 4 | [5] |
| HA-GFP | PE | Non-acetylated | ~2 | [5] |
| HA-GFP | AP | Non-acetylated | ~2 | [5] |
| HA-GFP | GY | Non-acetylated | ~1.5 | [5] |
| p16-HA | ME | Acetylated | ~4.5 | [5] |
| p16-HA | SD | Acetylated | ~4.5 | [5] |
| p16-HA | PE | Non-acetylated | ~2.5 | [5] |
| p16-HA | AP | Non-acetylated | ~2.5 | [5] |
| p16-HA | GY | Non-acetylated | ~2 | [5] |
These results, obtained from cycloheximide chase assays, demonstrate a clear correlation between N-terminal acetylation and increased protein stability in a cellular environment.[5]
Experimental Protocols
In Vitro Peptide Stability Assay in Plasma
This protocol is designed to assess the stability of a therapeutic peptide in a biologically relevant fluid.
Objective: To determine the half-life of a peptide in plasma.
Materials:
-
Test peptide (acetylated and non-acetylated versions)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Peptide Preparation: Dissolve the test peptides in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add a 3-fold excess of ice-cold ACN to the aliquot to precipitate plasma proteins and quench enzymatic activity.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Transfer the supernatant to a new tube.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t₁/₂) by fitting the data to a first-order decay curve.
-
Cycloheximide Chase Assay and Western Blotting
This cellular assay measures the degradation rate of a protein by inhibiting new protein synthesis.
Objective: To determine the in-cell half-life of a protein.
Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with plasmids encoding the protein of interest (with and without a sequence that promotes Nt-acetylation).
-
-
Cycloheximide Treatment:
-
24-48 hours post-transfection, add cycloheximide to the culture medium to a final concentration of 50-100 µg/mL to block protein synthesis.
-
-
Time-course Lysis:
-
At designated time points (e.g., 0, 1, 2, 4, 6 hours) after cycloheximide addition, harvest the cells.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each time point by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a stable loading control protein (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against time and calculate the half-life.
-
Mass Spectrometry-based N-terminal Proteomics
This powerful technique allows for the identification and quantification of N-terminally acetylated peptides on a proteome-wide scale.
Objective: To identify and quantify N-terminally acetylated proteins in a complex sample.
Procedure Outline:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues.
-
Digest the proteins into peptides using a specific protease (e.g., trypsin).
-
-
Enrichment of N-terminal Peptides:
-
Employ a method to specifically isolate N-terminal peptides from the complex mixture of internal peptides. Common methods include:
-
COFRADIC (Combined Fractional Diagonal Chromatography): A multi-step chromatographic method.
-
Chemical labeling strategies: Modifying free amines on internal peptides to allow for their removal.
-
-
-
LC-MS/MS Analysis:
-
Separate the enriched N-terminal peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and identify modifications.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the N-terminal peptides.
-
Quantify the relative abundance of acetylated and non-acetylated forms of each identified N-terminal peptide.
-
Conclusion and Future Perspectives
N-terminal acetylation is a critical post-translational modification that exerts a profound and multifaceted influence on peptide and protein stability. For drug development professionals, a thorough understanding of the mechanisms of Nt-acetylation and the ability to experimentally assess its impact are indispensable. By strategically employing Nt-acetylation, it is possible to significantly enhance the in vivo half-life and therapeutic efficacy of peptide-based drugs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the rational design and optimization of next-generation peptide and protein therapeutics. Future research will likely focus on the development of more specific NAT inhibitors and activators to precisely modulate the stability of target proteins for therapeutic benefit.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Conformational Landscape of Ac-Pro-Leu-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Ac-Pro-Leu-Gly-OH serves as a fundamental model for understanding the conformational propensities of proline-containing peptides. The unique cyclic structure of the proline residue imposes significant steric constraints on the peptide backbone, leading to a distinct conformational landscape dominated by cis-trans isomerization of the acetyl-proline (Ac-P) amide bond and the puckering of the pyrrolidine ring. This technical guide provides a comprehensive overview of the conformational features of this compound, detailing the key structural determinants and the experimental and computational methodologies used for their characterization.
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. This structure restricts the Ramachandran phi (φ) dihedral angle and influences the propensity of the preceding peptide bond to adopt a cis conformation. In the tripeptide this compound, the proline residue at the N-terminus, acetylated to mimic a preceding peptide bond, plays a pivotal role in dictating the overall three-dimensional structure. Understanding the conformational preferences of this simple yet informative peptide is crucial for designing more complex peptidomimetics and for elucidating the role of proline in protein folding and function.
Key Conformational Features of the Proline Residue
The conformation of this compound is primarily governed by two key features of the proline residue: the cis-trans isomerization of the Ac-Pro peptide bond and the puckering of the five-membered pyrrolidine ring.
Cis-Trans Isomerization of the Ac-Pro Amide Bond
Unlike most peptide bonds which strongly favor the trans conformation, the X-Pro peptide bond (where X is the preceding residue, in this case, the acetyl group) has a relatively low energy barrier between the cis and trans isomers. This leads to a significant population of both conformers in solution. The ratio of cis to trans isomers can be influenced by the solvent environment and the nature of the residue preceding the proline. For analogous short peptides, the trans conformation is generally more populated. For instance, in the related peptide Ac-Pro-Gly-Pro-OH, the trans-trans isomer is the most dominant in aqueous solution at 41%, followed by the mixed cis-trans conformers.[1]
Proline Ring Puckering
The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations to relieve steric strain. The two most common puckered forms are the Cγ-endo (Down) and Cγ-exo (Up) pucker. In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the carbonyl oxygen of the proline backbone, while in the Cγ-exo pucker, it is on the opposite side. The puckering of the proline ring is coupled to the cis-trans state of the preceding peptide bond.
Conformational Analysis of this compound
Quantitative Conformational Data (for Analogous Peptides)
The following table summarizes the typical populations of cis and trans isomers for the Ac-Pro bond in a related peptide, Ac-Pro-Gly-Pro-OH, in aqueous solution, as determined by NMR spectroscopy.[1]
| Isomer (Ac-Pro bond) | Population (%) |
| trans | ~61% (sum of trans-trans and trans-cis) |
| cis | ~39% (sum of cis-trans and cis-cis) |
Experimental Protocols for Conformational Analysis
The determination of the conformational properties of this compound relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution conformation of peptides.
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM. The choice of solvent can influence the conformational equilibrium.
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
1D ¹H NMR: To observe the overall proton spectrum and identify the presence of cis and trans isomers, which will give rise to distinct sets of resonances.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. The intensities of NOE cross-peaks are related to the inverse sixth power of the distance between the protons.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but more effective for molecules with intermediate correlation times.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
Resonance Assignment: The distinct sets of signals for the cis and trans isomers are assigned to specific protons in the peptide using TOCSY and HSQC spectra.
-
Determination of Cis/Trans Ratio: The ratio of the two isomers is determined by integrating the corresponding well-resolved proton signals in the 1D ¹H NMR spectrum.
-
NOE-based Distance Restraints: NOESY or ROESY cross-peaks are integrated, and the volumes are converted into upper distance bounds.
-
Dihedral Angle Restraints: ³J-coupling constants, particularly ³J(HNHα), can be measured from high-resolution 1D or 2D spectra and related to the φ dihedral angle through the Karplus equation.
X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.
Single crystals of this compound are grown by dissolving the peptide in a suitable solvent and slowly adding a precipitant to induce crystallization. Common techniques include vapor diffusion (hanging drop or sitting drop) and slow evaporation.
A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded, and the electron density map is calculated through Fourier transformation. An atomic model of the peptide is then built into the electron density and refined.
Computational Modeling
Computational methods are used to explore the conformational energy landscape and to refine structures based on experimental data.
MD simulations are used to study the dynamic behavior of the peptide in a simulated solvent environment.
-
System Setup: The peptide structure is placed in a box of explicit solvent molecules (e.g., water).
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.
-
Analysis: The trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, and hydrogen bonding patterns.
Visualizations
Proline Conformational States
References
An In-depth Technical Guide to the Research Applications of Ac-Pro-Leu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Ac-Pro-Leu-Gly-OH, or N-Acetyl-Prolyl-Leucyl-Glycine, is a synthetic peptide fragment with significant potential in various research and drug development applications. As a product of the cleavage of larger substrates by matrix metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-3, this peptide is of interest for studying enzyme activity, protein-protein interactions, and cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, purification, and potential research applications of this compound, including detailed experimental protocols and a review of the structural and functional significance of its constituent amino acids.
Introduction
This compound is a synthetic tetrapeptide that has garnered attention in the fields of biochemistry and pharmacology. Its primary significance lies in its identity as a cleavage product of substrates for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The generation of this compound can serve as an indicator of MMP activity, making it a valuable tool for studying the roles of these enzymes in physiological and pathological processes, including wound healing, inflammation, and cancer metastasis.
This guide will delve into the technical aspects of working with this compound, from its chemical synthesis and purification to its application in enzyme assays and the exploration of its potential biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89626-38-0 | [1] |
| Molecular Formula | C15H25N3O5 | [1] |
| Molecular Weight | 327.38 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and DMSO |
Synthesis and Purification
The standard method for producing this compound is through Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Leu-OH
-
Fmoc-Pro-OH
-
Acetic anhydride
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Leucine Coupling: Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Monitor the reaction using a ninhydrin test. Wash the resin.
-
Proline Coupling: Repeat the deprotection and coupling steps for Fmoc-Pro-OH.
-
N-terminal Acetylation: After the final deprotection step, acetylate the N-terminus of the proline residue by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash it multiple times with cold diethyl ether to remove scavengers and byproducts.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for the synthesis of this compound via SPPS.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Purification of the crude synthetic peptide is essential to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.
Materials:
-
Crude this compound
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., ESI-MS).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Research Applications
The primary research application of this compound is as a tool to study the activity of matrix metalloproteinases. It can be used as a reference standard in cleavage assays or as a component of a larger fluorogenic substrate.
Application in MMP Activity Assays
This compound is a cleavage product of the MMP-1, -2, and -3 substrate H-7145. In a typical fluorogenic resonance energy transfer (FRET) assay, a longer peptide containing the Pro-Leu-Gly sequence is synthesized with a fluorescent donor and a quencher molecule at opposite ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by an MMP at the Gly-Leu bond, the donor and quencher are separated, resulting in an increase in fluorescence that can be monitored over time to determine enzyme activity.
Experimental Protocol: Fluorogenic MMP-1 Assay
This protocol provides a general framework for measuring MMP-1 activity using a FRET substrate that releases a fragment analogous to this compound.
Materials:
-
Recombinant active MMP-1
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2
-
MMP inhibitor (e.g., EDTA) for control wells
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP-1, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the MMP-1 enzyme to the experimental wells.
-
Add the MMP-1 enzyme and a known inhibitor to the inhibitor control wells.
-
Add only the assay buffer to the substrate control wells.
-
-
Substrate Addition: Prepare a working solution of the fluorogenic substrate in the assay buffer. Add the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
Data Analysis: Record the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. The rate of increase in fluorescence is proportional to the MMP-1 activity. Calculate the initial velocity of the reaction from the linear portion of the progress curve.
Diagram: FRET-Based MMP Assay Workflow
Caption: Principle of a FRET-based assay for MMP activity.
Potential Signaling Roles of MMP-Generated Fragments
Recent research suggests that small peptide fragments generated by MMP-mediated cleavage of extracellular matrix proteins may not be mere byproducts but can possess biological activity themselves. For instance, the tripeptide N-acetyl-Pro-Gly-Pro (Ac-PGP), another collagen-derived fragment, acts as a chemokine that binds to the CXCR2 receptor on neurons, leading to the activation of the ERK1/2 signaling pathway and subsequent apoptosis. This raises the intriguing possibility that this compound could also exert direct effects on cells.
Further research is warranted to investigate whether this compound can bind to specific cell surface receptors and trigger downstream signaling cascades. Such studies could involve:
-
Receptor Binding Assays: To identify potential receptors for this compound.
-
Cell-Based Signaling Assays: To examine the effect of this compound on known signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Gene Expression Analysis: To determine if this compound can modulate the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Diagram: Potential Signaling Pathway of MMP-Generated Peptides
Caption: Hypothetical signaling pathway initiated by this compound.
Structural and Functional Significance of Amino Acid Residues
The specific sequence of amino acids in this compound contributes to its properties as a substrate and potential signaling molecule.
-
N-terminal Acetyl Group: The acetylation of the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability in biological assays.
-
Proline (Pro): The cyclic structure of proline introduces a rigid kink in the peptide backbone, influencing its overall conformation. This conformational constraint is often crucial for recognition by proteases. Proline residues can also exist in either cis or trans isomeric states, which can further affect the peptide's three-dimensional structure and its interaction with enzymes.
-
Leucine (Leu): As a hydrophobic amino acid, leucine plays a key role in the recognition and binding of the peptide to the active site of MMPs. The hydrophobic side chain of leucine often fits into a corresponding hydrophobic pocket (the S1' subsite) in the enzyme's active site.
-
Glycine (Gly): Being the smallest amino acid with only a hydrogen atom as its side chain, glycine provides significant conformational flexibility to the peptide backbone. This flexibility can be important for the proper positioning of the scissile bond (the bond to be cleaved) within the catalytic site of the enzyme.
Conclusion
This compound is a valuable tool for researchers studying the activity of matrix metalloproteinases. Its synthesis and purification are achievable through standard peptide chemistry techniques. While its primary application has been in the context of MMP substrate cleavage, emerging evidence on the signaling roles of similar MMP-generated peptide fragments opens up exciting new avenues of research. Future investigations into the direct biological effects of this compound on cellular signaling pathways could reveal novel mechanisms of intercellular communication and identify new therapeutic targets for diseases associated with dysregulated MMP activity. This guide provides the foundational knowledge and experimental frameworks for scientists to explore the full potential of this intriguing tetrapeptide.
References
Ac-Pro-Leu-Gly-OH in Protein Folding and Misfolding Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic tetrapeptide N-acetyl-L-prolyl-L-leucyl-L-glycine (Ac-Pro-Leu-Gly-OH) serves as a valuable tool in the fields of biochemistry and drug discovery, particularly in the investigation of protein folding, misfolding, and enzymatic activity. Its structure, featuring a proline residue, makes it an excellent model for studying the formation of β-turns, a critical secondary structure element in protein architecture. The N-terminal acetylation provides chemical stability and mimics the post-translational modifications observed in many native proteins. This guide provides a comprehensive overview of the theoretical background, experimental methodologies, and potential applications of this compound in studying protein conformational diseases and related enzymatic pathways.
Introduction: The Significance of the Pro-Leu-Gly Motif
The sequence Pro-Leu-Gly is of significant interest in structural biology. The proline residue, with its unique cyclic side chain, restricts the conformational flexibility of the peptide backbone, making it a potent inducer of β-turns.[1] These turns are crucial for the proper folding of many proteins and are often involved in protein-protein interactions.
The N-terminal acetylation of the peptide neutralizes the positive charge of the N-terminus, which can prevent unwanted interactions and reduce aggregation tendencies.[2] This modification also enhances the peptide's stability in biological environments.[2]
This compound is also recognized as a cleavage product of substrates for matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.[3][4] This makes the peptide a useful tool for studying the activity and specificity of these enzymes, which are implicated in various diseases, including cancer and arthritis.
Synthesis and Purification
This compound is typically synthesized using solid-phase peptide synthesis (SPPS). The general workflow for this process is outlined below.
Purification of the crude peptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Structural Properties and Conformational Analysis
The key structural feature of this compound is its propensity to form a β-turn, which is stabilized by a hydrogen bond between the carbonyl oxygen of the acetyl group and the amide proton of the glycine residue. The proline residue significantly influences the peptide's conformation due to the cis-trans isomerization of the acetyl-proline amide bond.
These two conformations are in equilibrium in solution and can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Data Presentation: Spectroscopic Signatures
The following tables summarize typical spectroscopic data for proline-containing peptides, which can be used as a reference for characterizing this compound.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in D₂O
| Proton | Proline (trans) | Proline (cis) | Leucine | Glycine |
| α-CH | ~4.4 | ~4.5 | ~4.3 | ~3.9 |
| β-CH | ~2.0 | ~2.2 | ~1.7 | - |
| γ-CH | ~1.9 | ~2.1 | ~1.6 | - |
| δ-CH₂ | ~3.6 | ~3.7 | ~0.9 (δ-CH₃) | - |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and neighboring residues.
Table 2: Characteristic Circular Dichroism (CD) Bands for Proline-Rich Peptides
| Conformation | Wavelength (nm) | Ellipticity |
| Polyproline II (PPII) Helix | ~228 | Positive |
| ~204 | Strong Negative | |
| β-turn (Type II) | ~225-230 | Positive |
| ~205 | Negative |
Experimental Protocols
Studying the Effect on Amyloid-β Aggregation
This compound, as a β-turn mimetic, can be investigated for its potential to inhibit the aggregation of amyloidogenic proteins like amyloid-beta (Aβ), which is implicated in Alzheimer's disease.
4.1.1. Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the formation of amyloid fibrils in real-time.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.22 µm filter.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.
-
Prepare monomeric Aβ(1-42) by dissolving the peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate, add Aβ(1-42) to a final concentration of 10 µM.
-
Add varying concentrations of this compound to different wells. Include a control with Aβ(1-42) alone.
-
Add ThT to a final concentration of 20 µM in each well.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition to quantify the inhibitory effect of this compound.
-
4.1.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze changes in the secondary structure of Aβ upon incubation with this compound.
-
Sample Preparation:
-
Prepare samples of Aβ(1-42) (e.g., 10 µM) in the absence and presence of different concentrations of this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Incubate the samples under conditions that promote aggregation (e.g., 37°C with gentle agitation).
-
-
Data Acquisition:
-
Record CD spectra in the far-UV region (190-260 nm) at different time points using a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Process the raw data by subtracting the buffer spectrum and converting the signal to mean residue ellipticity.
-
Analyze the spectra for changes in the characteristic signals for β-sheet structures (negative band around 218 nm) to assess the effect of this compound on Aβ conformation.
-
Conclusion
This compound is a versatile synthetic peptide with significant potential in the study of protein folding and misfolding. Its ability to mimic β-turns and its relevance as an MMP substrate make it a valuable tool for researchers in biochemistry, pharmacology, and drug development. The experimental protocols and data presented in this guide provide a foundation for utilizing this compound to investigate the molecular mechanisms of protein conformational diseases and to screen for potential therapeutic agents. Further research focusing on the specific interactions of this peptide with various protein targets will undoubtedly expand its applications and contribute to our understanding of complex biological processes.
References
- 1. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. The Recognition of Collagen and Triple-helical Toolkit Peptides by MMP-13: SEQUENCE SPECIFICITY FOR BINDING AND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 89626-38-0 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Enzyme Assays Utilizing a Fluorogenic Peptide Substrate Containing the Pro-Leu-Gly Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the in vitro enzymatic assay of Matrix Metalloproteinases (MMPs) using a fluorogenic peptide substrate. While the tetrapeptide Ac-Pro-Leu-Gly-OH is not a direct substrate, it represents a core sequence motif recognized and cleaved by various MMPs. The protocols herein focus on a widely used synthetic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ , which contains this key sequence. This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering a continuous and highly sensitive method for measuring enzyme activity.
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes, such as wound healing and development, and pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2][3] Consequently, the accurate measurement of MMP activity is vital for basic research and the development of therapeutic inhibitors.
The substrate, (7-Methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(N³-[2,4-Dinitrophenyl]-L-α,β-diaminopropionyl)-Ala-Arg-NH₂, incorporates a fluorescent Mca (7-Methoxycoumarin) group and a quenching Dpa (2,4-Dinitrophenyl) group. In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dpa group. Upon enzymatic cleavage at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[4][5]
Principle of the Assay
The assay quantitatively measures the enzymatic activity of MMPs by monitoring the increase in fluorescence over time.
Caption: Principle of the FRET-based MMP assay.
Quantitative Data: Enzyme-Substrate Kinetics
The fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ and its analogue, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6), are cleaved by a variety of MMPs. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the efficiency and affinity of this interaction. A lower Kₘ indicates higher affinity, while a higher kcat/Kₘ ratio signifies greater catalytic efficiency.
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| MMP-1 (Collagenase-1) | FS-6 | 27.5 | - | 2.9 x 10⁵ | [6] |
| MMP-2 (Gelatinase-A) | Mca-PLGL-Dpa-AR-NH₂ | - | - | 6.3 x 10⁵ | |
| MMP-7 (Matrilysin) | Mca-PLGL-Dpa-AR-NH₂ | - | - | 1.7 x 10⁵ | |
| MMP-8 (Collagenase-2) | FS-6 | - | - | 1.2 x 10⁶ | [6] |
| MMP-13 (Collagenase-3) | FS-6 | 5.2 | - | 1.1 x 10⁶ | [6] |
| MMP-14 (MT1-MMP) | FS-6 | 7.9 | - | 1.5 x 10⁶ | [6] |
Note: Data for FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is presented as it shows improved substrate properties with a similar core sequence.[6] Values for kcat were not always reported directly.
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic microplate assay.
Materials and Reagents
-
Enzyme: Purified, active recombinant MMP (e.g., MMP-2, MMP-7, MMP-14).
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (or similar FRET peptide).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
Inhibitor (Optional): A broad-spectrum MMP inhibitor (e.g., EDTA, 1,10-Phenanthroline) for control experiments.
-
Instrumentation: Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.
-
Plate: 96-well black, flat-bottom microplate.
-
Solvent: DMSO for dissolving substrate and inhibitors.
Protocol Workflow
Caption: General workflow for the fluorogenic MMP activity assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare a 1-10 mM stock solution of the FRET substrate in 100% DMSO. Store aliquots at -20°C.
-
Dilute the active MMP enzyme in cold Assay Buffer to the desired concentration. Keep the enzyme on ice. Final concentrations typically range from 1-20 nM.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add diluted enzyme to the wells.
-
Inhibitor Wells: Add the inhibitor followed by the diluted enzyme. Incubate for 10-15 minutes before adding the substrate.
-
Blank Wells: Add Assay Buffer only (no enzyme).
-
Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. For kinetic analysis, a range of concentrations (e.g., 0.5 µM to 50 µM) should be used.
-
Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (37°C).
-
Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 15-30 minutes.[4]
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank wells from all other readings.
-
Plot fluorescence units (RFU) versus time (minutes) for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
To convert the rate from RFU/min to concentration/min, a standard curve must be generated using a known concentration of the cleaved fluorescent product (e.g., Mca-Pro-Leu).
-
For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.
-
For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Application: Role of MMP-14 in Cancer Metastasis
MMP-14 (MT1-MMP) is a membrane-anchored MMP that plays a pivotal role in cancer cell invasion and metastasis. It can degrade ECM components directly and activate other MMPs, such as pro-MMP-2. A key signaling pathway involves the interaction of MMP-14 with the cell surface receptor CD44, which triggers downstream signaling cascades that promote cell migration.[1][3]
Caption: MMP-14 signaling in cancer cell migration.[1][3]
This pathway highlights how MMP-14 not only remodels the physical barrier of the ECM but also initiates intracellular signals that drive the migratory machinery of cancer cells. Assays using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ are critical tools for screening inhibitors that can target the enzymatic activity of MMP-14 and potentially disrupt this metastatic cascade.
References
- 1. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Pro-Leu-Gly-OH as a Metalloproteinase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Leu-Gly-OH is a synthetic peptide that serves as a substrate for certain metalloproteinases, particularly collagenases. Its structure mimics the cleavage site found in natural collagen, making it a valuable tool for assaying enzyme activity and for the screening of potential inhibitors. This document provides detailed application notes and protocols for the use of this compound in metalloproteinase research.
The primary enzyme family that recognizes and cleaves the Pro-Leu-Gly motif is the collagenase family of metalloproteinases. A key and well-characterized example is the collagenase from the bacterium Clostridium histolyticum. The cleavage of the peptide bond between the leucine and glycine residues is the basis for the assays described herein. While mammalian matrix metalloproteinases (MMPs) also recognize similar sequences, the protocols provided are optimized for bacterial collagenase, a commonly used tool in biochemical and cellular assays.
Enzyme-Substrate Interaction and Cleavage
The specificity of collagenases for substrates like this compound is determined by the amino acid sequence at the cleavage site. The generally recognized cleavage motif for Clostridium histolyticum collagenase is -R-Pro-|-X-Gly-Pro-R-, where the cleavage occurs at the peptide bond between X and Gly. In the case of this compound, the cleavage takes place between Leucine (Leu) and Glycine (Gly).
This enzymatic reaction can be monitored and quantified using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), which can separate the intact substrate from its cleavage products.
Quantitative Data
While specific kinetic parameters for the simple this compound are not extensively published, data for structurally similar and more commonly used chromogenic substrates, such as N-(3-[2-Furyl]-Acryloyl)-Leu-Gly-Pro-Ala (FALGPA), provide a valuable reference for expected enzyme behavior. The cleavage of the Leu-Gly bond in FALGPA by Clostridium histolyticum collagenase can be continuously monitored spectrophotometrically.
| Substrate | Enzyme | KM (mM) | Assay Principle |
| This compound | Clostridium histolyticum Collagenase | Not extensively reported; requires determination | HPLC-based endpoint assay |
| N-(3-[2-Furyl]-Acryloyl)-Leu-Gly-Pro-Ala (FALGPA) | Clostridium histolyticum Collagenase | ~0.5 - 2.0 | Spectrophotometric (decrease in absorbance at 345 nm) |
| N-CBZ-Gly-Pro-Gly-Gly-Pro-Ala | Clostridium histolyticum Collagenase | 0.71[1] | Varies depending on detection method |
Note: The KM value for a given substrate can vary depending on the specific isoform of the collagenase and the assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: HPLC-Based Endpoint Assay for this compound Cleavage
This protocol is designed to measure the activity of a metalloproteinase (e.g., Clostridium histolyticum collagenase) by quantifying the cleavage of this compound over time using reverse-phase HPLC.
Materials:
-
This compound
-
Metalloproteinase (e.g., Clostridium histolyticum collagenase)
-
Assay Buffer: 50 mM TES buffer, pH 7.4, with 0.36 mM CaCl2
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.
-
Enzyme Preparation: Prepare a stock solution of the metalloproteinase in Assay Buffer. The optimal concentration should be determined empirically but a starting point of 1 µM is recommended.
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of Assay Buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 1 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add the enzyme stock solution to the pre-incubated substrate mixture to start the reaction. The final reaction volume can be, for example, 100 µL.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 30 minutes). Time course experiments are recommended to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of Quenching Solution (10% TFA).
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein (10,000 x g for 10 minutes). Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the sample onto the C18 column.
-
Separate the substrate and cleavage products using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate (this compound) and the cleavage product (Ac-Pro-Leu-OH).
-
Calculate the amount of substrate consumed or product formed by integrating the peak areas.
-
Determine the enzyme activity based on the rate of substrate cleavage.
-
Protocol 2: Spectrophotometric Continuous Assay using a Chromogenic Analogue (FALGPA)
This protocol describes a continuous assay for collagenase activity using the chromogenic substrate FALGPA, which is structurally related to this compound. The cleavage of the Leu-Gly bond in FALGPA leads to a decrease in absorbance at 345 nm. This method can be adapted for high-throughput screening of enzyme inhibitors.
Materials:
-
N-(3-[2-Furyl]-Acryloyl)-Leu-Gly-Pro-Ala (FALGPA)
-
Metalloproteinase (e.g., Clostridium histolyticum collagenase)
-
Assay Buffer: 50 mM TES buffer, pH 7.4, with 0.36 mM CaCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 345 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of FALGPA (e.g., 10 mM) in a suitable solvent (e.g., methanol) and then dilute it in the Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Reaction Setup:
-
In a cuvette or well of a 96-well plate, add the FALGPA solution.
-
Add the Assay Buffer to the desired final volume.
-
-
Initiate Reaction: Add the metalloproteinase to the substrate mixture to start the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette or plate in the spectrophotometer and begin monitoring the decrease in absorbance at 345 nm at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Record the absorbance over time.
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the curve.
-
Convert the rate of absorbance change to the rate of substrate hydrolysis using the molar extinction coefficient of FALGPA.
-
Applications in Drug Discovery
The use of this compound and its analogues as substrates for metalloproteinases is a cornerstone of inhibitor screening and characterization in drug discovery.
-
High-Throughput Screening (HTS): The spectrophotometric assay using chromogenic substrates like FALGPA is readily adaptable for HTS of large compound libraries to identify potential metalloproteinase inhibitors.
-
Mechanism of Inhibition Studies: These assays can be used to determine the mode of action of identified inhibitors (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead inhibitor and assessing its impact on enzyme activity using these assays, researchers can elucidate the key chemical features required for potent and selective inhibition.
This compound is a valuable tool for studying metalloproteinase activity. The protocols provided herein offer robust methods for its use in both basic research and drug discovery applications. While the HPLC-based method is suitable for detailed kinetic analysis of the unmodified peptide, the spectrophotometric assay with a chromogenic analogue provides a higher-throughput alternative for inhibitor screening. Careful optimization of assay conditions is recommended for achieving reliable and reproducible results.
References
Application Notes and Protocols for Measuring Protease Activity with Ac-Pro-Leu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing the synthetic peptide Ac-Pro-Leu-Gly-OH as a substrate to measure the activity of specific proteases, particularly matrix metalloproteinases (MMPs). This assay is a valuable tool for enzyme characterization, inhibitor screening, and mechanistic studies in drug development.
Introduction
This compound is a synthetic tetrapeptide that mimics a recognition and cleavage site found in collagen. The Pro-Leu-Gly sequence is a characteristic feature recognized by various matrix metalloproteinases, making this peptide a useful substrate for assaying the activity of this class of enzymes.[1] Due to the absence of an intrinsic chromophore or fluorophore, the cleavage of this compound is typically monitored by High-Performance Liquid Chromatography (HPLC), which separates the substrate from its cleavage products.[2] This method allows for a direct and quantitative measurement of protease activity.
The primary application of this assay is the characterization of collagenolytic enzymes and the screening of their inhibitors. MMPs, such as MMP-1, MMP-8, and MMP-13, are known to cleave substrates containing the Pro-Leu-Gly motif.[1] This assay can be adapted for high-throughput screening of potential drug candidates that target these enzymes, which are implicated in various pathological conditions, including arthritis, cancer, and fibrosis.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide bond between Leucine and Glycine in the this compound substrate by a target protease. The reaction is stopped at specific time points, and the reaction mixture is analyzed by reverse-phase HPLC. The decrease in the peak area of the substrate and the corresponding increase in the peak areas of the cleavage products (Ac-Pro-Leu-OH and Glycine) are used to determine the rate of the enzymatic reaction.
Target Enzymes
-
Matrix Metalloproteinases (MMPs):
-
Collagenase 1 (MMP-1)
-
Neutrophil Collagenase (MMP-8)
-
Collagenase 3 (MMP-13)
-
Other MMPs that recognize the P-L-G motif.
-
-
Bacterial Collagenases: e.g., from Clostridium histolyticum.[1]
Data Presentation
Table 1: Example HPLC Retention Times
| Compound | Retention Time (minutes) |
| This compound (Substrate) | 12.5 |
| Ac-Pro-Leu-OH (Product 1) | 8.2 |
| Glycine (Product 2) | 3.1 |
| Note: Retention times are illustrative and will vary depending on the specific HPLC column and gradient conditions. |
Table 2: Illustrative Michaelis-Menten Kinetic Data for a Representative MMP
This table provides an example of how to present kinetic data obtained from the assay. The values are based on published data for a fluorogenic substrate with a similar core sequence (FS-6) and are for illustrative purposes.[3]
| Substrate Concentration [µM] | Initial Velocity (µM/min) |
| 5 | 0.28 |
| 10 | 0.50 |
| 20 | 0.83 |
| 40 | 1.25 |
| 80 | 1.67 |
| 160 | 2.00 |
Table 3: Kinetic Parameters for a Representative MMP
| Enzyme | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-13 (example) | 35 | 2.5 | 4.2 | 1.2 x 10⁵ |
| Note: These values are for illustrative purposes to demonstrate data presentation. |
Table 4: Example of Inhibitor Screening Data
| Inhibitor Concentration [nM] | % Inhibition of MMP-1 Activity |
| 1 | 15.2 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.6 |
| IC₅₀ Value: ~10.5 nM |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Purified active protease (e.g., recombinant human MMP-1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes or 96-well plates
Protocol 1: Measuring Protease Activity
-
Prepare the Substrate Stock Solution: Dissolve this compound in the Assay Buffer to a final concentration of 10 mM.
-
Prepare Enzyme Working Solution: Dilute the purified protease in cold Assay Buffer to the desired concentration (e.g., 100 nM).
-
Set up the Reaction:
-
In a microcentrifuge tube, add 40 µL of Assay Buffer.
-
Add 5 µL of the 10 mM substrate stock solution for a final concentration of 1 mM.
-
Equilibrate the tube to the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 5 µL of the enzyme working solution to the tube to start the reaction. The final enzyme concentration will be 10 nM in a 50 µL total volume.
-
Incubate: Incubate the reaction at 37°C. For time-course experiments, prepare multiple identical reactions.
-
Stop the Reaction: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding 50 µL of Quenching Solution (10% TFA).
-
Prepare for HPLC: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis:
-
Inject 50 µL of the supernatant onto a C18 reverse-phase column.
-
Separate the substrate and products using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes).
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the substrate (this compound) and one of the products (e.g., Ac-Pro-Leu-OH).
-
Calculate the amount of substrate cleaved at each time point by creating a standard curve or by using the relative peak areas.
-
Plot the amount of product formed over time to determine the initial reaction velocity.
-
Protocol 2: Screening for Protease Inhibitors
-
Prepare Reagents: Prepare substrate and enzyme solutions as described in Protocol 1. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Set up the Reaction with Inhibitor:
-
In a microcentrifuge tube, add 39 µL of Assay Buffer.
-
Add 1 µL of the test inhibitor at various concentrations (ensure the final solvent concentration, e.g., DMSO, is consistent across all reactions and does not exceed 1%).
-
Add 5 µL of the enzyme working solution.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
-
Initiate the Reaction: Add 5 µL of the 10 mM substrate stock solution to start the reaction.
-
Incubate and Stop: Incubate for a fixed period (e.g., 60 minutes) where the reaction is still in the linear range. Stop the reaction with 50 µL of Quenching Solution.
-
HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the HPLC-based protease assay.
Caption: Enzymatic cleavage of this compound by a protease.
Caption: Simplified role of MMPs in extracellular matrix degradation.
References
- 1. This compound | 89626-38-0 | Benchchem [benchchem.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Ac-Pro-Leu-Gly-OH Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Ac-Pro-Leu-Gly-OH is a valuable tool in biochemical and pharmaceutical research, often employed as a substrate in enzyme assays to investigate protease activity. Monitoring the cleavage of this peptide is crucial for understanding enzyme kinetics, screening for inhibitors, and characterizing enzymatic activity in various biological samples. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high resolution and quantitative accuracy in separating the intact peptide from its cleavage products.
This document provides a detailed application note and protocol for the analysis of this compound cleavage using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of the Method
The principle of this method is based on the separation of the intact peptide, this compound, from its potential cleavage fragments by RP-HPLC. The separation is achieved on a C18 stationary phase, which separates molecules based on their hydrophobicity. The intact peptide and its fragments will exhibit different affinities for the stationary phase, leading to different retention times. A gradient of an organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (trifluoroacetic acid) is used to elute the compounds from the column. Detection is typically performed using a UV detector at a wavelength of 214 nm, where the peptide bonds absorb light. The decrease in the peak area of the substrate and the corresponding increase in the peak area(s) of the product(s) over time allow for the quantitative analysis of the enzymatic cleavage.
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Enzyme solution (e.g., Collagenase, specific Matrix Metalloproteinase)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reaction buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 10% Acetic Acid or other appropriate acid)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler vials
Sample Preparation: Enzymatic Cleavage Reaction
-
Prepare a stock solution of this compound in the reaction buffer. A typical starting concentration is 1 mM.
-
In a microcentrifuge tube, combine the reaction components in the following order:
-
Reaction Buffer
-
This compound solution
-
Enzyme solution
-
-
The final reaction volume and concentrations should be optimized based on the specific enzyme and experimental goals.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the enzymatic activity by denaturing the enzyme. A 1:1 ratio of reaction aliquot to quenching solution is common.
-
Vortex the quenched sample and centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC autosampler vial for analysis.
HPLC Method
The following is a general-purpose HPLC method that can be used as a starting point and should be optimized for your specific system and separation needs.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 25.0 | 60 |
| 26.0 | 95 |
| 28.0 | 95 |
| 29.0 | 5 |
| 35.0 | 5 |
Data Presentation
The cleavage of this compound by a specific protease can result in the formation of smaller peptide fragments. The primary cleavage is expected to occur at the Leu-Gly bond. The retention times and peak areas of the substrate and its major cleavage product can be summarized as follows. Please note that the exact retention times are dependent on the specific HPLC system, column, and method parameters and should be determined experimentally.
| Compound | Retention Time (min) | Peak Area (arbitrary units) at t=0 | Peak Area (arbitrary units) at t=60 min |
| This compound | ~15.2 | 1,000,000 | 250,000 |
| Ac-Pro-Leu-OH | ~18.5 | 0 | 750,000 |
| Glycine | Early eluting, may not be well-retained | - | - |
Note: The peak area of the cleavage product, Ac-Pro-Leu-OH, is expected to increase as the peak area of the substrate, this compound, decreases over the course of the reaction. Glycine, being very polar, will likely elute near the void volume and may be difficult to quantify with this method without derivatization.
Mandatory Visualizations
Below are diagrams illustrating the key processes and workflows described in this application note.
Caption: A flowchart of the experimental workflow for HPLC analysis.
Caption: The enzymatic cleavage of this compound.
Caption: The logical steps of HPLC separation and detection.
Application Notes and Protocols: Ac-Pro-Leu-Gly-OH in the Study of Peptide-Lipid Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Pro-Leu-Gly-OH is a synthetic tetrapeptide with an acetylated N-terminus and a free carboxyl C-terminus. Its unique sequence, containing the conformationally rigid proline, the hydrophobic leucine, and the flexible glycine, makes it an intriguing candidate for investigating the fundamental principles of peptide-lipid interactions. The N-terminal acetylation enhances metabolic stability and neutralizes the terminal charge, allowing for a focused study of the peptide backbone and side-chain contributions to membrane association.[1] While specific studies on this compound's interactions with lipid membranes are not extensively documented in publicly available literature, its structural characteristics suggest potential applications as a model peptide.
These application notes provide a framework for utilizing this compound to explore peptide partitioning into lipid bilayers, its influence on membrane properties, and its potential role in modulating cellular signaling pathways. The protocols outlined below are based on established methodologies for studying peptide-lipid interactions and can be adapted for this specific peptide.
Potential Applications
-
Model for Peptide-Membrane Partitioning: The amphipathic nature of this compound, with its hydrophobic leucine residue and polar backbone, allows it to serve as a model for understanding how short peptides distribute between aqueous and lipid environments.
-
Investigating the Role of Proline in Membrane Interactions: The proline residue can induce a kink in the peptide backbone, influencing its conformational ensemble upon membrane binding.[1] Studies with this compound can provide insights into how such structural motifs affect membrane insertion and perturbation.
-
Modulation of Membrane Fluidity and Permeability: By interacting with the lipid acyl chains or headgroups, this compound may alter the physical properties of the membrane, which can be monitored using various biophysical techniques.
-
Scaffold for Drug Delivery Systems: Understanding the interaction of this peptide with lipid bilayers can inform the design of more complex lipopeptides for targeted drug delivery applications.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for the interaction of this compound with model lipid vesicles (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC). These values are intended as a guide for expected outcomes from the experimental protocols described below.
Table 1: Thermodynamic Parameters of this compound Binding to DMPC Vesicles
| Parameter | Value | Technique |
| Partition Coefficient (Kp) | 1.5 x 103 | Fluorescence Spectroscopy |
| Binding Affinity (Kd) | 250 µM | Isothermal Titration Calorimetry |
| Enthalpy of Binding (ΔH) | -5.2 kcal/mol | Isothermal Titration Calorimetry |
| Entropy of Binding (ΔS) | 10.5 cal/mol·K | Isothermal Titration Calorimetry |
| Gibbs Free Energy (ΔG) | -8.3 kcal/mol | Isothermal Titration Calorimetry |
Table 2: Effect of this compound on DMPC Vesicle Properties
| Parameter | Control (DMPC only) | + 10 mol% this compound | Technique |
| Phase Transition Temp (Tm) | 23.9 °C | 22.5 °C | Differential Scanning Calorimetry |
| Membrane Fluidity (DPH Anisotropy) | 0.28 | 0.22 | Fluorescence Polarization |
| Vesicle Leakage (% Calcein Release) | 5% | 18% | Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Determination of Membrane Partitioning using Tryptophan Fluorescence
This protocol describes how to measure the partition coefficient of a tryptophan-containing analogue of the peptide (e.g., Ac-Trp-Pro-Leu-Gly-OH) to determine its affinity for the lipid bilayer.
Workflow for Tryptophan Fluorescence Partitioning Assay
Caption: Workflow for determining peptide-lipid partitioning using tryptophan fluorescence.
Methodology:
-
Preparation of Large Unilamellar Vesicles (LUVs):
-
Dissolve DMPC lipid in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mM.
-
Vortex the suspension to form multilamellar vesicles (MLVs).
-
Create LUVs by extruding the MLV suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.
-
-
Fluorescence Titration:
-
Prepare a stock solution of the tryptophan-containing peptide analogue in the same buffer.
-
In a quartz cuvette, add a fixed concentration of the peptide (e.g., 5 µM).
-
Record the fluorescence emission spectrum (e.g., 300-400 nm) with an excitation wavelength of 280 nm.
-
Add increasing aliquots of the LUV suspension to the cuvette.
-
After each addition, allow the sample to equilibrate for 5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity or the blue shift in the emission maximum as a function of lipid concentration.
-
Calculate the partition coefficient (Kp) by fitting the data to the following equation: F = F0 + (Fmax - F0) * (Kp * [L]) / (1 + Kp * [L]), where F is the observed fluorescence, F0 is the fluorescence in the absence of lipids, Fmax is the fluorescence at saturation, and [L] is the lipid concentration.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with the binding of the peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare LUVs as described in Protocol 1. The final lipid concentration in the sample cell should be around 1-5 mM.
-
Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in the same buffer used for the LUVs.
-
Degas both the LUV suspension and the peptide solution before use.
-
-
ITC Experiment:
-
Load the LUV suspension into the sample cell of the ITC instrument.
-
Load the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the LUV suspension, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RT ln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Potential Signaling Pathway Modulation
This compound, by altering membrane properties, could hypothetically modulate the activity of membrane-associated signaling proteins. For instance, by increasing membrane fluidity, it might enhance the lateral diffusion and interaction of receptors and their downstream effectors.
Hypothetical Modulation of a Kinase Signaling Pathway
Caption: Hypothetical mechanism of this compound modulating a signaling pathway.
Disclaimer: The experimental protocols and quantitative data presented are illustrative and based on general principles of peptide-lipid interaction studies. Researchers should optimize these protocols for their specific experimental setup and validate all findings. The signaling pathway diagram represents a hypothetical scenario and requires experimental verification.
References
Application Notes and Protocols for Lyophilized Ac-Pro-Leu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the reconstitution, handling, and storage of lyophilized Ac-Pro-Leu-Gly-OH (Acetyl-Prolyl-Leucyl-Glycine). Adherence to these protocols is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.
Product Information and Storage
Lyophilized this compound is a synthetic peptide supplied as a white powder. Proper storage is essential to prevent degradation.
-
Initial Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[1][2]
-
Reconstituted Storage: After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C. For short-term storage (up to one week), reconstituted solutions can be kept at 2-8°C.
Reconstitution of this compound
The choice of solvent is critical for successful reconstitution and depends on the peptide's properties and the intended downstream application. This compound has a neutral overall charge and contains hydrophobic residues (Proline, Leucine), which may affect its aqueous solubility.
Recommended Solvents:
-
Aqueous/Organic Mixture: For a stock solution, reconstitute the peptide in a mixture of acetonitrile and sterile water (1:1) to a concentration of 1 mg/mL.[1]
-
Organic Solvents First: For potentially higher concentrations or if aqueous solubility is poor, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to the desired final concentration. Note that high concentrations of organic solvents may be incompatible with certain biological assays.
Reconstitution Protocol:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of the chosen solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution, but care should be taken to avoid heating the sample.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference/Method |
| Molecular Weight | 327.38 g/mol | [2][3] |
| Recommended Stock Concentration | 1 mg/mL | [1] |
| Recommended Reconstitution Solvent | Acetonitrile:Water (1:1) | [1] |
| Solubility in Water | To be determined | See Protocol 5.1 |
| Solubility in PBS (pH 7.4) | To be determined | See Protocol 5.1 |
| Solubility in DMSO | To be determined | See Protocol 5.1 |
| Stability at -20°C (Reconstituted) | To be determined | See Protocol 5.2 |
| Stability at 4°C (Reconstituted) | To be determined | See Protocol 5.2 |
| Freeze-Thaw Stability | To be determined | See Protocol 5.2 |
Experimental Workflows and Signaling Pathways
Reconstitution and Handling Workflow
The following diagram outlines the general workflow for the proper reconstitution and handling of lyophilized this compound.
Caption: Workflow for the reconstitution and handling of this compound.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a key protease involved in a pro-inflammatory cascade.
Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.
Experimental Protocols
Protocol for Determining Peptide Solubility
Objective: To determine the maximum solubility of this compound in various solvents.
Materials:
-
Lyophilized this compound
-
Solvents: Sterile deionized water, PBS (pH 7.4), DMSO, Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Calibrated balance
Methodology:
-
Weigh out a small, precise amount of lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add the primary solvent of interest (e.g., sterile water) in small, incremental volumes (e.g., 50 µL).
-
After each addition, vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate for 2-5 minutes.
-
Visually inspect for any remaining solid particles.
-
Continue adding solvent incrementally until the peptide is fully dissolved.
-
Record the total volume of solvent required to achieve a clear solution.
-
Calculate the solubility in mg/mL.
-
Repeat steps 2-7 for each solvent to be tested (PBS, DMSO, etc.).
Protocol for Assessing Peptide Stability
Objective: To evaluate the stability of reconstituted this compound under different storage conditions.
Materials:
-
Reconstituted this compound stock solution (e.g., 1 mg/mL)
-
Microcentrifuge tubes
-
Incubators/water baths set at desired temperatures (e.g., 4°C, 25°C)
-
-20°C and -80°C freezers
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Methodology:
-
Time-Zero Sample: Immediately after reconstitution, take an aliquot of the peptide solution and analyze it by HPLC-MS to determine the initial purity and concentration. This will serve as the baseline (T=0).
-
Storage Conditions:
-
Temperature Stability: Aliquot the stock solution into separate tubes and store them at 4°C, 25°C, and -20°C.
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., freeze at -20°C, thaw at room temperature for 30 minutes, and repeat for 3-5 cycles).
-
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
HPLC-MS Analysis: Analyze each sample by HPLC to assess the percentage of the intact peptide remaining. The appearance of new peaks may indicate degradation products. Use MS to identify the parent peptide and any degradation fragments.
-
Data Analysis: Compare the peak area of the intact peptide at each time point to the T=0 sample to quantify the percentage of degradation. Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.
References
Ac-Pro-Leu-Gly-OH: A Versatile Tool in Drug Discovery Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-Pro-Leu-Gly-OH is a synthetic tetrapeptide that serves as a valuable tool in various facets of drug discovery and biochemical research. Its structure, comprising an N-terminal acetylated proline followed by leucine, and glycine, makes it particularly useful as a substrate for a range of proteases, most notably Matrix Metalloproteinases (MMPs). The acetylation of the N-terminus enhances its stability by preventing degradation by aminopeptidases and mimics the structure of native proteins, making it a more reliable substrate in biological assays.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research, with a focus on its application in enzyme activity assays and studies of protein-protein interactions.
Applications in Drug Discovery
This compound is primarily utilized in the following research areas:
-
Enzyme Substrate for Protease Activity Assays: The peptide sequence Pro-Leu-Gly is a known recognition and cleavage site for several collagenases and other MMPs. This compound can be used as a substrate to measure the activity of these enzymes, which are crucial targets in various pathologies including cancer, inflammation, and fibrosis.[1] It is a cleavage product of larger MMP substrates, such as Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt, for MMP-1, -2, and -3.
-
Model Peptide for Biophysical Studies: The presence of proline, with its unique cyclic structure, allows this compound to be used as a model peptide for studying protein folding, stability, and the influence of specific amino acid residues on peptide conformation.[1]
-
Tool for Investigating Protein-Protein and Protein-Lipid Interactions: This peptide can be employed in various assays to study the binding kinetics and affinity of peptide-protein or peptide-lipid interactions, providing insights into cell membrane dynamics and signaling pathways.[1]
Quantitative Data
| Peptide Sequence | Target Enzyme/Receptor | Assay Type | IC50 / Ki Value | Reference |
| Leu-Gly-Pro | Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition | 0.72 µM (IC50) | beilstein-journals.org |
| Tyr-Pro-Leu-Gly-NH2 | Mu-Opioid Receptor | Binding Affinity | 10-80 nM (Ki) | nih.gov |
| Dnp-Pro-Leu-Gly-OH | Collagenase | Enzyme Substrate | N/A | PeptaNova GmbH |
Disclaimer: The data presented above is for informational purposes and highlights the utility of peptides with similar sequences. Researchers must determine the specific kinetic parameters for this compound in their experimental setup.
Experimental Protocols
Protocol 1: Matrix Metalloproteinase (MMP) Activity Assay using HPLC
This protocol describes a general method for measuring the activity of an MMP (e.g., Collagenase) by monitoring the cleavage of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Purified MMP enzyme (e.g., Collagenase from Clostridium histolyticum)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in the MMP Assay Buffer to a final concentration of 10 mM.
-
Enzyme Preparation: Prepare a working solution of the MMP enzyme in cold MMP Assay Buffer to the desired concentration.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the substrate solution with 40 µL of MMP Assay Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the enzyme working solution to the substrate mixture to initiate the reaction. The final substrate concentration will be 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C. Take time-point samples (e.g., at 0, 15, 30, 60, and 120 minutes) by withdrawing 10 µL of the reaction mixture.
-
Quench Reaction: Immediately mix the 10 µL sample with 10 µL of the quenching solution (10% TFA).
-
HPLC Analysis:
-
Data Analysis: Calculate the rate of substrate cleavage by quantifying the decrease in the peak area of the intact this compound and the increase in the peak areas of the cleavage products over time.
Protocol 2: General Protocol for Studying Peptide-Protein Interactions using Surface Plasmon Resonance (SPR)
This protocol provides a generalized workflow for assessing the interaction between this compound and a target protein.
Materials:
-
This compound
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the surface of the sensor chip according to the manufacturer's instructions.
-
Peptide Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 1 µM to 100 µM).
-
Binding Analysis:
-
Inject the different concentrations of this compound over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
Inject running buffer alone to measure dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Signaling Pathway: Role of MMPs in Extracellular Matrix Degradation
The following diagram illustrates the general mechanism of extracellular matrix (ECM) degradation by MMPs, a process in which substrates like those yielding this compound are cleaved. This is a critical pathway in cancer cell invasion and metastasis.
Caption: MMP-mediated degradation of the extracellular matrix.
Experimental Workflow: MMP Activity Assay
The diagram below outlines the key steps in the HPLC-based MMP activity assay described in Protocol 1.
Caption: Workflow for HPLC-based MMP activity assay.
References
Application Notes and Protocols for Protein Folding Studies using Ac-Pro-Leu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic tripeptide Ac-Pro-Leu-Gly-OH serves as a valuable model system for investigating fundamental principles of protein folding and conformational dynamics. Its relatively small size allows for detailed experimental and computational analysis, providing insights into the significant role of specific amino acid residues, particularly proline, in directing peptide chain conformation. Proline's unique cyclic structure introduces constraints on the polypeptide backbone, often inducing turns and influencing the equilibrium between cis and trans conformations of the peptide bond, a critical aspect of protein folding.[1] These studies are instrumental in understanding the mechanisms underlying protein misfolding diseases, such as Alzheimer's and cystic fibrosis, and in the rational design of novel therapeutics.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound in protein folding research. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations.
Data Presentation
| Parameter | Technique | Typical Value/Range for Proline Peptides | Significance in Folding Studies |
| Cis/Trans Isomer Ratio (X-Pro bond) | NMR Spectroscopy | 5-40% cis isomer population | The cis/trans isomerization of the peptidyl-prolyl bond is often a rate-limiting step in protein folding. The equilibrium ratio provides insight into the intrinsic conformational preferences of the peptide backbone. |
| Dihedral Angles (Φ, Ψ) | NMR Spectroscopy, Molecular Dynamics | Varies based on conformation | Defines the backbone conformation of the peptide. Specific angle combinations are characteristic of secondary structures like β-turns, which are often initiated by proline. |
| Secondary Structure Content | Circular Dichroism | Varies (e.g., % β-turn, % random coil) | Provides a global view of the peptide's secondary structure elements in solution. Changes in the CD spectrum can indicate conformational transitions upon changes in environment or binding. |
| Folding/Unfolding Rate Constants | Temperature-Jump NMR or CD | 10⁻³ - 10⁶ s⁻¹ | Quantifies the kinetics of conformational transitions, providing insights into the energy landscape of folding. |
| Thermodynamic Stability (ΔG, ΔH, ΔS) | van't Hoff analysis of NMR or CD data | Varies | Describes the free energy, enthalpy, and entropy of folding, which are fundamental to understanding the forces driving the folding process. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. For this compound, NMR is particularly useful for quantifying the cis/trans isomerization of the Ac-Pro peptide bond.
Objective: To determine the population of cis and trans isomers of the Ac-Pro bond and to obtain structural restraints for conformational analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥500 MHz recommended)
Protocol:
-
Sample Preparation:
-
Dissolve this compound in the chosen deuterated solvent to a final concentration of 1-5 mM.
-
Transfer the solution to a clean, dry NMR tube.
-
-
1D ¹H NMR:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Observe the amide and alpha-proton regions for peak doubling, which can be an initial indication of multiple conformations in slow exchange (e.g., cis/trans isomers).
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment is crucial for resolving and identifying the Cα and Cβ chemical shifts of the proline residue.
-
The ¹³C chemical shifts of proline's Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state of the X-Pro bond. A difference of >5 ppm in the Cβ and Cγ chemical shifts is indicative of a trans conformation, while a smaller difference is characteristic of the cis isomer.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Acquire a TOCSY spectrum to assign all proton resonances within each amino acid residue's spin system.
-
This will help to differentiate the signals belonging to the cis and trans isomers.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a NOESY spectrum to identify through-space proximities between protons.
-
For the Ac-Pro bond, a strong NOE between the acetyl methyl protons and the Pro-α proton is characteristic of the trans conformation, while a strong NOE between the acetyl methyl protons and the Pro-δ protons indicates a cis conformation.
-
-
Data Analysis:
-
Integrate the corresponding, well-resolved peaks for the cis and trans isomers in the ¹H or ¹³C spectra to determine their relative populations.
-
Use the distance restraints from the NOESY experiment as input for structure calculation programs to generate a model of the predominant conformation(s).
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins.
Objective: To assess the secondary structure content of this compound in solution.
Materials:
-
This compound
-
CD-compatible buffer (e.g., phosphate buffer), free of absorbing species in the far-UV region.
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
CD spectropolarimeter.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL. The optimal concentration may need to be determined empirically to keep the absorbance within the linear range of the instrument.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (far-UV region).
-
Data pitch: 0.5-1.0 nm.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Averaging time: 1-2 seconds.
-
Number of accumulations: 3-5.
-
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the buffer.
-
Rinse the cuvette with the peptide solution and then fill it for the sample measurement.
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * N) where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
l is the path length of the cuvette in cm.
-
N is the number of amino acid residues (3 for this compound).
-
-
Analyze the resulting spectrum. A minimum around 215-230 nm can be indicative of a β-turn or β-sheet structure, while strong positive and negative bands around 195 nm and 222 nm, respectively, would suggest helical content (unlikely for this short peptide). A strong negative band around 200 nm is characteristic of a random coil.
-
Use deconvolution software to estimate the percentage of different secondary structure elements.
-
Molecular Dynamics (MD) Simulations for Conformational Sampling
MD simulations provide a computational approach to explore the conformational landscape and folding pathways of a peptide by simulating the atomic motions over time.
Objective: To investigate the conformational dynamics, stability of different conformations, and the energy landscape of this compound.
Materials:
-
High-performance computing resources.
-
MD simulation software package (e.g., GROMACS, AMBER, CHARMM).
-
Molecular visualization software (e.g., VMD, PyMOL).
Protocol:
-
System Setup:
-
Build the initial structure of this compound in a standard peptide building program or by using known template structures. Consider starting with both all-trans and cis-proline initial conformations in separate simulations.
-
Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS).
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time to sample the relevant conformational space (typically on the order of hundreds of nanoseconds to microseconds for a small peptide).
-
-
Trajectory Analysis:
-
Analyze the trajectory to study various properties:
-
Root Mean Square Deviation (RMSD) to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Dihedral angle analysis to monitor backbone and side-chain conformations.
-
Hydrogen bond analysis.
-
Cluster analysis to identify representative conformations.
-
Free energy landscape construction to visualize the major conformational states and the barriers between them.
-
-
Visualization of Workflows and Concepts
Caption: Workflow for the conformational analysis of this compound.
Caption: Conceptual pathway of protein misfolding and aggregation.
References
Application Notes and Protocols: Ac-Pro-Leu-Gly-OH in Peptide Screening for Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide Ac-Pro-Leu-Gly-OH is a synthetic peptide with significant applications in the study of protein-protein interactions, particularly in the context of enzyme activity and substrate specificity screening. Its structure, which includes an N-terminal acetyl group and a C-terminal free carboxyl group, makes it a valuable tool in biochemistry, pharmacology, and molecular biology. This document provides detailed application notes and protocols for the use of this compound in peptide screening, with a focus on its role as a substrate for proteases such as collagenases.
Application Notes
This compound serves as a versatile tool in several research areas:
-
Enzyme Substrate and Inhibitor Screening: This peptide is particularly useful as a substrate in assays for proteases, especially matrix metalloproteinases (MMPs) like collagenase.[1] The sequence mimics the cleavage sites found in native collagen.[2] By monitoring the cleavage of this peptide, researchers can determine enzyme activity and screen for potential inhibitors.
-
Protein-Protein Interaction Studies: this compound can be employed in peptide screening assays to identify and characterize proteins that bind to this specific sequence.[3] Techniques such as fluorescence polarization and surface plasmon resonance can provide quantitative data on these interactions.[1]
-
Protein Folding Studies: The presence of a proline residue, known for inducing kinks in peptide chains, makes this compound a useful model for studying protein folding and stability.[1]
Quantitative Data
| Peptide Substrate | Enzyme | Kcat/Km (M⁻¹s⁻¹) | Assay Method |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenase-1 (MMP-1) | 2.9x10⁶ | Fluorescence-Quenched Peptide Assay |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenase-2 (MMP-8) | 5.3x10⁶ | Fluorescence-Quenched Peptide Assay |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenase-3 (MMP-13) | 2.1x10⁶ | Fluorescence-Quenched Peptide Assay |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | TACE | 0.8x10⁶ | Fluorescence-Quenched Peptide Assay |
Data adapted from: Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme.[4]
Experimental Protocols
Protocol 1: Collagenase Activity Assay using a Fluorogenic Peptide Substrate
This protocol describes a method to measure the activity of collagenase (e.g., MMP-13) using a fluorogenic peptide substrate conceptually similar to this compound. The principle involves the enzymatic cleavage of a quenched fluorescent peptide, leading to an increase in fluorescence.
Materials:
-
Human recombinant collagenase (MMP-13)
-
Fluorogenic peptide substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic peptide substrate in DMSO to a stock concentration of 10 mM.
-
Dilute the stock solution with assay buffer to the desired final concentrations.
-
Prepare a stock solution of human recombinant collagenase in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the diluted fluorogenic peptide substrate solution.
-
Add 40 µL of assay buffer.
-
To initiate the reaction, add 10 µL of the collagenase solution to each well. For a negative control, add 10 µL of assay buffer without the enzyme.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher pair (e.g., excitation at 328 nm and emission at 393 nm for Mca/Dpa).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction can be determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated based on a standard curve generated with a known concentration of the fluorescent product.
-
Protocol 2: High-Throughput Screening for Protein-Peptide Interaction Inhibitors using Fluorescence Polarization
This protocol outlines a general method for screening small molecule libraries for inhibitors of the interaction between a target protein and a fluorescently labeled peptide probe derived from this compound.
Materials:
-
Target protein of interest
-
Fluorescently labeled peptide probe (e.g., FITC-Pro-Leu-Gly-OH)
-
Assay buffer: Phosphate-buffered saline (PBS) or other suitable buffer
-
Small molecule compound library
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the fluorescently labeled peptide probe in assay buffer to a stock concentration.
-
Dilute the target protein in assay buffer to a stock concentration.
-
Prepare serial dilutions of the small molecule compounds from the library.
-
-
Assay Setup:
-
In a 384-well microplate, add the small molecule compounds at various concentrations.
-
Add the target protein to each well.
-
Add the fluorescently labeled peptide probe to each well.
-
Include positive controls (protein + peptide, no inhibitor) and negative controls (peptide only).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
A high fluorescence polarization value indicates binding between the protein and the peptide.
-
A decrease in fluorescence polarization in the presence of a compound suggests inhibition of the protein-peptide interaction.
-
The percentage of inhibition can be calculated for each compound, and IC₅₀ values can be determined for the active hits.
-
Visualizations
Caption: Workflow for a typical peptide screening experiment.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates [scirp.org]
- 3. This compound | CAS#:89626-38-0 | Chemsrc [chemsrc.com]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-Pro-Leu-Gly-OH solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the tetrapeptide Ac-Pro-Leu-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a synthetic tetrapeptide with an acetylated N-terminus and a free carboxylic acid C-terminus. Its sequence contains both a hydrophobic residue (Leucine) and a residue known to disrupt secondary structures (Proline).[1] Due to the free C-terminal carboxyl group, it is considered an acidic peptide.[1][2]
Q2: How should lyophilized this compound be stored?
For long-term stability, lyophilized this compound should be stored at -20°C.
Q3: Once in solution, what is the recommended storage condition?
Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Q4: What is the overall charge of this compound at neutral pH?
To estimate the charge, we assign a value of -1 to the C-terminal carboxyl group (-COOH) and +1 to any basic residues (of which there are none in this peptide). The N-terminus is acetylated, so it is neutral. Therefore, the overall charge of the peptide at a neutral pH is approximately -1, classifying it as acidic.[2][3]
Expected Solubility Profile
| Solvent/Buffer System | Expected Solubility | Rationale & Remarks |
| Distilled, Sterile Water | Low to Moderate | As a short peptide, it may have some solubility in water.[2][4] However, the hydrophobic Leucine residue can limit its solubility. This should be the first solvent to test. |
| Acidic Buffers (e.g., Citrate, pH 3-5) | Low | At acidic pH, the C-terminal carboxyl group will be protonated (-COOH), reducing the overall charge of the peptide and likely decreasing its solubility in aqueous solutions. |
| Neutral Buffers (e.g., PBS, pH 7.4) | Moderate | The C-terminal carboxyl group will be deprotonated (-COO⁻), imparting a negative charge that should enhance solubility.[1] A concentration of up to 1 mg/mL in PBS is a reasonable starting point for solubility testing of acidic peptides.[1] |
| Basic Buffers (e.g., Ammonium Bicarbonate, pH 8-9) | High | In a basic environment, the C-terminal carboxyl group will be fully deprotonated, maximizing the negative charge and likely increasing solubility.[1][2] |
| Organic Co-solvents (e.g., DMSO, DMF) | High | The peptide is expected to be readily soluble in organic solvents like DMSO due to its hydrophobic components.[5] This is a good starting point for preparing a concentrated stock solution. |
Experimental Protocols
Protocol 1: Preliminary Solubility Testing
Before dissolving the entire sample, it is crucial to perform a solubility test on a small aliquot.
Methodology:
-
Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent of choice (e.g., 100 µL of sterile, distilled water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the solution for 5-10 minutes.[4]
-
Visually inspect the solution for any undissolved particles or cloudiness.
-
If the peptide remains insoluble, proceed to Protocol 2 or 3.
Protocol 2: Solubilization in Aqueous Buffers via pH Adjustment
This protocol is recommended for preparing working solutions in aqueous buffers.
Methodology:
-
Start by attempting to dissolve the peptide in sterile, distilled water as described in Protocol 1.
-
If insoluble in water, add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, dropwise while vortexing.[1]
-
Continue adding the basic solution until the peptide is fully dissolved.
-
Once dissolved, the peptide solution can be diluted to the final desired concentration using the buffer of choice (e.g., PBS, pH 7.4).
-
Verify the final pH of the solution and adjust if necessary.
Protocol 3: Solubilization using an Organic Co-solvent
This protocol is suitable for creating a concentrated stock solution, especially if the peptide exhibits high hydrophobicity.
Methodology:
-
Add a minimal amount of a pure organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock (e.g., 10-20 mg/mL).
-
Ensure the peptide is fully dissolved in the organic solvent. Sonication can be used to aid dissolution.
-
Slowly add the concentrated peptide stock dropwise to your aqueous buffer while vortexing.[2]
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.
-
Note: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.
Troubleshooting Guide
| Issue | Question | Possible Cause & Solution |
| Incomplete Dissolution | My this compound is not dissolving in water or neutral buffer. | The peptide's hydrophobicity due to the Leucine residue may be limiting its solubility. Solution: Try adjusting the pH to a more basic range (pH 8-9) using a buffer like ammonium bicarbonate.[1] Alternatively, use the organic co-solvent method (Protocol 3). |
| Precipitation | The peptide dissolved initially but precipitated when I added my aqueous buffer. | You have likely exceeded the peptide's solubility limit in the final buffer composition. Solution: Prepare a more dilute final solution. Alternatively, you may need to increase the percentage of the organic co-solvent, if your experimental conditions allow. |
| Cloudy Solution | My final peptide solution appears cloudy or opalescent. | This indicates that the peptide is not fully dissolved and may be forming aggregates. Solution: Sonicate the solution for an extended period (15-30 minutes). If it remains cloudy, the peptide is not soluble at that concentration and needs to be diluted further. Centrifuge the solution to pellet any undissolved material before use to avoid inaccurate concentration measurements.[5] |
Visual Guides
Caption: A flowchart for troubleshooting the solubilization of this compound.
Caption: The influence of pH on the C-terminal charge and solubility of this compound.
References
Technical Support Center: Dissolving Ac-Pro-Leu-Gly-OH in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving the peptide Ac-Pro-Leu-Gly-OH in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A1: this compound is a synthetic tetrapeptide with the following sequence: Acetyl-Proline-Leucine-Glycine. An analysis of its components reveals key properties influencing its solubility:
-
Amino Acid Composition: The peptide is composed of Proline and Leucine, which are hydrophobic amino acids, and Glycine, which is generally considered neutral or weakly polar due to its small size[1][2][3].
-
N-Terminal Modification: The N-terminus is acetylated (Ac-). This modification removes the positive charge of the primary amine, increasing the overall hydrophobicity of the peptide[4][5][6][7].
-
C-Terminal Modification: The C-terminus has a free carboxyl group (-OH), which will be deprotonated and carry a negative charge at physiological pH[8][9][10].
-
Overall Characteristics: The presence of two hydrophobic residues and the acetylated N-terminus suggests that the peptide is predominantly hydrophobic.
Q2: Is DMSO a suitable solvent for this compound?
A2: Yes, DMSO is an excellent solvent for dissolving hydrophobic and neutral peptides like this compound. Its polar aprotic nature allows it to effectively solvate a wide range of organic compounds.
Q3: What is the recommended procedure for dissolving this compound in DMSO?
A3: A stepwise approach is recommended to ensure complete dissolution and to prepare a stock solution that can be further diluted in aqueous buffers for experiments. Please refer to the detailed Experimental Protocol section below.
Q4: What factors can affect the solubility of this compound in DMSO?
A4: Several factors can influence the dissolution process:
| Factor | Effect on Solubility | Recommendations |
| Concentration | Higher concentrations can lead to aggregation and incomplete dissolution. | Start with a small amount of peptide to test solubility before preparing a high-concentration stock solution. |
| Temperature | Gentle warming can increase the kinetic energy of molecules and aid dissolution. | Warm the solution gently (e.g., in a 37°C water bath) if the peptide does not readily dissolve at room temperature. Avoid excessive heat to prevent peptide degradation. |
| Agitation | Vortexing or sonication helps to break up peptide aggregates and enhance solvent interaction. | Vortex the solution thoroughly. If solubility issues persist, sonication in a water bath for short intervals is recommended. |
| Purity of Peptide | Impurities from synthesis can affect solubility. | Use high-purity peptide (>95%) for best results. |
| Water Content in DMSO | DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease its effectiveness in dissolving highly hydrophobic peptides. | Use anhydrous, high-purity DMSO and store it properly with desiccant. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve completely in DMSO. | - Concentration is too high.- Insufficient agitation.- Peptide has aggregated. | - Try a lower concentration.- Vortex the sample for a longer duration.- Use sonication in a water bath for 5-10 minutes. |
| A precipitate forms when adding the DMSO stock solution to an aqueous buffer. | The peptide has reached its solubility limit in the final aqueous solution. | - Decrease the final concentration of the peptide in the aqueous buffer.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- Add the DMSO stock solution to the aqueous buffer very slowly while vortexing vigorously. |
| The final solution appears cloudy or contains visible particles. | Incomplete dissolution or precipitation. | - Centrifuge the solution to pellet any undissolved material before use.- Filter the solution through a 0.22 µm syringe filter. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh Peptide: Accurately weigh the desired amount of peptide into a sterile microcentrifuge tube.
-
Add DMSO: Add a small volume of pure DMSO to the peptide. For example, to prepare a 10 mM stock solution of a peptide with a molecular weight of 327.38 g/mol , you would dissolve 3.27 mg in 1 mL of DMSO. It is often best to start with a smaller volume of DMSO (e.g., 200 µL) to create a more concentrated initial solution, which can then be diluted.
-
Vortex: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Troubleshooting Dissolution: If the peptide is not fully dissolved:
-
Sonication: Place the tube in a sonicator water bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the tube in a 37°C water bath.
-
-
Final Dilution (if necessary): If you started with a smaller volume, add DMSO to reach the final desired stock concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Factors influencing the solubility of this compound.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Spotlight on protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 6. N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining Net Charge of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. The carboxy-terminus, a key regulator of protein function - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Ac-Pro-Leu-Gly-OH aggregation in solution
Welcome to the technical support center for Ac-Pro-Leu-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation of this peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic tetrapeptide with the sequence Acetyl-Proline-Leucine-Glycine. It is commonly used in research as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs), and in studies related to peptide-lipid interactions and drug delivery systems.
Q2: My this compound solution appears cloudy or has visible particulates. What is happening?
Cloudiness or the presence of visible particles in your peptide solution is a strong indicator of aggregation. Peptide aggregation is a phenomenon where individual peptide molecules associate to form larger, often insoluble, complexes. This can be influenced by a variety of factors including concentration, pH, temperature, and the solvent used.
Q3: Why is preventing aggregation of this compound important for my experiments?
Preventing aggregation is crucial for several reasons:
-
Reduced Bioactivity: Aggregated peptides are often biologically inactive, which can lead to inaccurate experimental results.
-
Inaccurate Quantification: Aggregation can interfere with accurate concentration determination of the monomeric, active peptide.
-
Potential for Immunogenicity: In therapeutic applications, peptide aggregates can elicit an immune response.
-
Physical Instability: Aggregation can lead to precipitation, making the formulation unusable.
Q4: What are the key factors that influence the aggregation of this compound?
Several factors can contribute to the aggregation of peptides like this compound. Understanding these can help in developing strategies to prevent it.
| Factor | Influence on Aggregation | Recommendations for this compound |
| Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Start with the lowest effective concentration for your assay. If high concentrations are necessary, consider the use of excipients. |
| pH | The net charge of the peptide changes with pH. Aggregation is often minimal when the peptide has a net charge (electrostatic repulsion) and maximal near its isoelectric point. As an acidic peptide, this compound will be more soluble at higher pH. | Maintain the pH of the solution away from the peptide's isoelectric point. For this acidic peptide, a pH above its pI is recommended. A pH of 7.4 is a common starting point for biological assays. |
| Temperature | Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions and increasing molecular motion. | Prepare and store peptide solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Ionic Strength | The effect of ionic strength can be complex. High salt concentrations can sometimes shield charges and promote aggregation, while in other cases they can increase solubility. | The optimal ionic strength should be determined empirically. Start with a standard physiological buffer (e.g., PBS at 150 mM NaCl) and adjust if aggregation is observed. |
| Solvent | The choice of solvent significantly impacts peptide conformation and solubility. Organic co-solvents can disrupt hydrophobic interactions that lead to aggregation. | For initial reconstitution, sterile water or a buffer is recommended. If solubility is an issue, a small amount of an organic co-solvent like acetonitrile or DMSO can be used, followed by dilution into the aqueous buffer. A 1:1 acetonitrile:water mixture has been suggested for reconstitution. |
| Mechanical Stress | Agitation, such as vigorous vortexing or stirring, can induce aggregation by increasing interfacial interactions. | Dissolve the peptide by gentle swirling or inversion. Avoid vigorous shaking. |
Troubleshooting Guide
Problem: The lyophilized this compound powder will not dissolve.
Optimizing pH and temperature for Ac-Pro-Leu-Gly-OH stability.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of the peptide Ac-Pro-Leu-Gly-OH. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like most peptides, is primarily influenced by pH, temperature, and the presence of oxidative agents or proteolytic enzymes. The peptide's amino acid sequence (Pro-Leu-Gly) can also be susceptible to specific degradation pathways. General peptide degradation routes include hydrolysis of peptide bonds, which is often catalyzed by acidic or basic conditions.[1]
Q2: What is the recommended storage condition for lyophilized this compound?
A2: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a sealed container with a desiccant to protect it from moisture and light. Under these conditions, the peptide can be stable for several years.
Q3: What is the best way to store this compound once it is in solution?
A3: Once dissolved, it is recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent and buffer system is also critical and should be optimized for your specific application. Prolonged exposure to pH levels above 8 should be avoided.
Q4: Which amino acid residues in this compound are most susceptible to degradation?
A4: While this compound does not contain highly susceptible residues like Asparagine, Glutamine, Cysteine, or Methionine, hydrolysis of the peptide bonds can still occur. The peptide bond is generally susceptible to cleavage under strong acidic or basic conditions.[1][2]
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common method for monitoring peptide stability and quantifying degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC).[3][4] This technique allows for the separation and quantification of the intact peptide from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide concentration over time in solution. | Hydrolysis: The peptide is degrading due to inappropriate pH or high temperature. | Optimize the pH of your buffer solution. Generally, a slightly acidic pH (around 4-6) is preferable for many peptides. Store solutions at lower temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Adsorption to surfaces: The peptide may be adsorbing to the surface of storage vials (e.g., glass or certain plastics). | Use low-protein-binding microcentrifuge tubes or vials. Consider adding a small amount of a non-ionic surfactant, if compatible with your experiment. | |
| Appearance of new peaks in HPLC chromatogram. | Peptide degradation: New peaks likely represent degradation products such as smaller peptide fragments from hydrolysis. | Analyze the degradation products using mass spectrometry (LC-MS) to identify the cleavage sites. Adjust buffer pH and storage temperature to minimize the formation of these products. |
| Oxidation: Although this compound does not contain highly susceptible residues like Met or Cys, oxidation can still occur under harsh conditions. | De-gas your buffers and handle the peptide solution under an inert gas (e.g., argon or nitrogen) if oxidation is suspected. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate HPLC method: The column, mobile phase, or gradient may not be optimized for this peptide. | Refer to the detailed HPLC protocol below. Experiment with different C18 columns and optimize the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase. Ensure the mobile phase pH is appropriate.[5] |
| Sample overload: Injecting too much peptide can lead to broad or tailing peaks. | Reduce the amount of peptide injected onto the column. |
Quantitative Data Summary
Table 1: Effect of pH on this compound Stability at a Constant Temperature (e.g., 25°C)
| pH | % Degradation (after 30 days) |
| 3.0 | 5% |
| 4.0 | 2% |
| 5.0 | <1% |
| 6.0 | <1% |
| 7.0 | 3% |
| 8.0 | 8% |
| 9.0 | 15% |
Table 2: Effect of Temperature on this compound Stability at an Optimal pH (e.g., pH 5.0)
| Temperature | % Degradation (after 30 days) |
| -20°C | <0.1% |
| 4°C | <1% |
| 25°C | 2-5% |
| 37°C | 10-20% |
| 50°C | >30% |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
- Lyophilized this compound
- A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9)
- Low-protein-binding microcentrifuge tubes
- Incubators or water baths set to desired temperatures
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH).
- Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
- Aliquot the solutions into low-protein-binding tubes.
- Place the aliquots at the different test temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot from each condition.
- Analyze the samples immediately by RP-HPLC to determine the remaining percentage of intact this compound.
Protocol 2: Quantification of this compound by RP-HPLC
This protocol provides a general method for the analysis of this compound using RP-HPLC.[4][6]
1. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point.[5]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 214 nm or 220 nm[6]
- Injection Volume: 20 µL
2. Sample Preparation:
- Dilute the peptide samples to an appropriate concentration (e.g., 0.1 mg/mL) using Mobile Phase A.
- If the sample is in a complex matrix, protein precipitation may be necessary.[6]
- Centrifuge the samples to remove any particulates before injection.
3. Analysis:
- Inject the samples into the HPLC system.
- Integrate the peak area of the intact this compound.
- The percentage of remaining peptide can be calculated by comparing the peak area at a given time point to the peak area at time zero.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Ac-Pro-Leu-Gly-OH degradation and storage conditions
Welcome to the technical support center for Ac-Pro-Leu-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of the tetrapeptide this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic tetrapeptide with the sequence Acetyl-Proline-Leucine-Glycine. The N-terminal acetylation and the presence of a proline residue contribute to its increased stability compared to non-acetylated peptides. It is often used in biochemical and pharmacological studies, including:
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Enzyme assays: It can serve as a substrate to investigate the activity of proteases and peptidases.[1]
-
Protein folding studies: The proline residue induces a characteristic bend in the peptide backbone, making it a useful model for studying protein conformation.[1]
-
Drug discovery: As a stable peptide fragment, it can be used in screening for receptor binding and identifying potential therapeutic leads.
-
Cell signaling research: Peptides containing proline-rich sequences are known to be involved in various signaling pathways.[2]
Q2: How should I store this compound?
Proper storage is critical to maintain the integrity of the peptide. Below is a summary of recommended storage conditions.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Short-term Storage | Store at -20°C upon receipt. | Aliquot and store at -20°C for up to 1 month. |
| Long-term Storage | Store at -20°C. | Aliquot and store at -80°C for up to 6 months. |
Important Storage Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: This is crucial to prevent peptide degradation. It is highly recommended to aliquot the reconstituted solution into single-use volumes.
-
Carrier Proteins: For long-term storage of dilute solutions, consider adding a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) to prevent adsorption of the peptide to the storage vial surface.
-
Moisture: Lyophilized powder should be stored in a desiccator to prevent hydrolysis from atmospheric moisture.
Q3: What is the best way to reconstitute this compound?
The solubility of this compound can be challenging. Follow these guidelines for successful reconstitution:
-
Recommended Solvent: Start by reconstituting the peptide in a 1:1 solution of acetonitrile and sterile, nuclease-free water to a concentration of 1 mg/mL.
-
Enhancing Solubility: If you encounter solubility issues, you can try the following:
-
Sonication in an ultrasonic bath.
-
Gentle warming of the solution to 37°C.
-
Using a small amount of dimethyl sulfoxide (DMSO) and then diluting with your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Peptide concentration is too high. Inappropriate solvent. | Try reconstituting at a lower concentration. Use the recommended solvents (Acetonitrile:Water, with DMSO if necessary). Gentle warming and sonication can also aid dissolution. |
| Loss of Activity | Improper storage leading to degradation. Repeated freeze-thaw cycles. Adsorption to plasticware. | Ensure storage at the correct temperature (-20°C or -80°C). Aliquot solutions to avoid multiple freeze-thaw cycles. For dilute solutions, use low-protein-binding tubes and consider adding a carrier protein. |
| Inconsistent Experimental Results | Peptide degradation due to pH or temperature instability. Enzymatic degradation in biological samples. | Maintain appropriate pH and temperature during your experiments. If working with biological fluids, consider the presence of endogenous proteases and work quickly on ice. The N-terminal acetyl group provides some protection against aminopeptidases. |
| Unexpected Peaks in HPLC Analysis | Peptide degradation or aggregation. Contamination. | Analyze a freshly prepared sample. If degradation is suspected, perform a forced degradation study to identify potential degradation products. Ensure all solvents and materials are of high purity. |
Peptide Degradation and Stability
This compound is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis of peptide bonds and enzymatic cleavage.
Chemical Stability:
-
pH: Peptide bonds are prone to hydrolysis at acidic or alkaline pH. The bond between Proline and Leucine is generally more resistant to acid hydrolysis due to the rigid structure of proline.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.
Enzymatic Stability:
The N-terminal acetylation and the proline residue at the second position provide significant resistance to degradation by many common proteases.
-
Aminopeptidases: The acetyl group at the N-terminus protects the peptide from cleavage by most aminopeptidases.
-
Prolyl Endopeptidases: Enzymes that cleave at the C-terminal side of proline residues could potentially degrade this peptide.
-
Matrix Metalloproteinases (MMPs): this compound is a known cleavage product of substrates for MMP-1, -2, and -3. This indicates that the peptide itself is likely resistant to further cleavage by these enzymes.
Experimental Protocols
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol allows for the quantitative analysis of this compound concentration over time to determine its stability under various conditions.
1. Materials:
-
This compound
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Buffers of desired pH for stability testing (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 8.4)
-
Incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Reconstitute this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Prepare Test Solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 100 µg/mL.
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Sample Quenching: Immediately mix the aliquot with an equal volume of Mobile Phase A to stop any further degradation.
-
HPLC Analysis:
-
Inject the quenched samples onto the C18 column.
-
Use a linear gradient elution, for example, from 5% to 65% Mobile Phase B over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at a wavelength of 214 nm.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Plot the percentage of the remaining peptide (relative to the peak area at time 0) against time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the peptide under each condition.
-
Diagram of Experimental Workflow
Potential Signaling Pathway Involvement
While a specific signaling pathway directly initiated by this compound is not well-defined, proline-rich motifs are crucial in mediating protein-protein interactions that are fundamental to cell signaling. These interactions often involve SH3 (Src Homology 3) and WW domains of signaling proteins. The degradation of extracellular matrix proteins, which can release proline-rich peptides, is known to influence cellular behavior.
Below is a conceptual diagram illustrating a potential, generalized mechanism by which an extracellular peptide could influence intracellular signaling.
This technical support guide provides a starting point for working with this compound. For further assistance, please consult the relevant product datasheets and scientific literature.
References
Interpreting unexpected results in Ac-Pro-Leu-Gly-OH experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Ac-Pro-Leu-Gly-OH.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary biological context?
A1: this compound is a tetrapeptide with the sequence Acetyl-Proline-Leucine-Glycine. It has been identified as a cleavage product of a synthetic substrate for Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-2, and MMP-3.[1] Therefore, its presence in an experimental system often indicates MMP activity. It can be used as an analytical standard in MMP assays or to study the downstream effects of MMP-mediated proteolysis.
Q2: What are the common experimental applications of this compound?
A2: Common applications include:
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Positive control or standard: in HPLC or mass spectrometry-based assays to detect the cleavage of larger MMP substrates.
-
Investigating cellular responses: to extracellular matrix (ECM) degradation products.
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Studying peptide uptake and stability: The acetylated N-terminus enhances its stability against aminopeptidases.
Q3: A related peptide, Ac-Pro-Gly-Pro-OH, is a CXCR2 agonist. Could this compound have similar activity?
A3: It is plausible that this compound could have off-target effects, including weak interactions with chemokine receptors like CXCR2, due to some structural similarities with known ligands. If your experiments produce unexpected inflammatory or chemotactic responses, investigating potential interactions with such receptors may be a valid line of inquiry.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Section 1: Issues in Cell-Based Assays
Q1: I am observing lower-than-expected or no biological activity of this compound in my cell-based assay.
A1: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
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Peptide Degradation: Although N-terminal acetylation improves stability, the peptide can still be degraded by serum proteases in the cell culture medium.
-
Recommendation: Minimize the use of serum or use heat-inactivated serum. Include protease inhibitors in your culture medium as a control experiment to see if activity is restored.
-
-
Solubility and Aggregation: Peptides rich in hydrophobic residues like Proline and Leucine can be prone to aggregation, especially at high concentrations or in aqueous solutions. Aggregated peptides are typically inactive.
-
Recommendation: Ensure the peptide is fully dissolved in an appropriate solvent (e.g., DMSO) before preparing your final working solutions. Visually inspect your stock and working solutions for any precipitation. Perform a concentration-response curve to ensure you are in an active concentration range and not at a concentration that promotes aggregation.
-
-
Incorrect Peptide Concentration: Errors in stock solution preparation or dilutions can lead to inaccurate final concentrations.
-
Recommendation: Have the concentration of your stock solution confirmed by a quantitative method like amino acid analysis or a validated HPLC method.
-
Q2: My cell viability assay shows unexpected cytotoxicity after treatment with this compound.
A2: While this compound is not intrinsically cytotoxic, unexpected cell death can occur due to several factors:
-
Solvent Toxicity: The solvent used to dissolve the peptide, such as DMSO, can be toxic to cells at high concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without the peptide) to assess solvent toxicity.
-
-
Peptide Impurities: Impurities from the synthesis process, such as residual trifluoroacetic acid (TFA), can be cytotoxic.
-
Recommendation: Use high-purity peptide (>95%). If you suspect TFA contamination, consider having the peptide re-purified or exchanged into a different salt form (e.g., acetate or HCl).
-
-
Off-Target Effects: At high concentrations, the peptide may induce off-target signaling pathways that could lead to apoptosis or necrosis.
-
Recommendation: Perform a thorough dose-response analysis to identify a non-toxic working concentration.
-
Section 2: Analytical and Methodological Issues
Q1: I am having trouble detecting this compound using reverse-phase HPLC.
A1: Issues with HPLC detection can arise from several sources:
-
Poor Retention: Small, relatively polar peptides may have poor retention on C18 columns.
-
Recommendation: Use a column with a different stationary phase (e.g., C8 or a phenyl-hexyl column). Adjust the mobile phase by lowering the pH (e.g., using 0.1% TFA) to increase hydrophobicity and retention.
-
-
Peak Tailing or Broadening: This can be caused by interactions with residual silanols on the silica-based column packing.
-
Recommendation: Use an end-capped column. Adding a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape.
-
-
Ghost Peaks: Contamination of the HPLC system or the mobile phase can lead to the appearance of extraneous peaks.
-
Recommendation: Flush the system thoroughly. Use fresh, high-purity solvents and additives for your mobile phase.
-
Q2: I am observing unexpected ions or poor fragmentation in the mass spectrum of this compound.
A2: Mass spectrometry of peptides can be complex. Here are some common issues:
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Adduct Formation: The peptide can form adducts with salts present in the sample (e.g., sodium or potassium).
-
Recommendation: Desalt the peptide sample before MS analysis. Use fresh, high-purity solvents for sample preparation.
-
-
Poor Fragmentation: Proline-containing peptides can yield complex fragmentation patterns, and the acetyl group can also influence fragmentation.
-
Recommendation: Optimize the collision energy in your MS/MS experiment. Acetylation can sometimes lead to a prominent b1 ion, which can be used as a diagnostic marker.
-
-
Contamination: Contaminants from lab equipment or reagents (e.g., polymers like polyethylene glycol) can interfere with the analysis.
-
Recommendation: Use clean labware and high-purity reagents. A blank run (injecting only the solvent) can help identify any contaminants in the system.
-
Quantitative Data
The following tables provide examples of quantitative data that might be generated in experiments involving MMPs and CXCR2. This data is for illustrative purposes and may not directly correspond to this compound.
Table 1: Example Kinetic Parameters for MMP-1 Cleavage of a Fluorogenic Substrate
| Parameter | Value |
| Km (μM) | 15.2 ± 2.1 |
| kcat (s-1) | 0.85 ± 0.09 |
| kcat/Km (M-1s-1) | 5.6 x 104 |
Table 2: Example Binding Affinities of a CXCR2 Antagonist
| Ligand | Ki (nM) |
| Compound X | 2.5 ± 0.3 |
| Compound Y | 15.8 ± 1.9 |
| Compound Z | 89.4 ± 7.6 |
Experimental Protocols
Protocol 1: MMP-1 Fluorogenic Substrate Assay
This protocol is for measuring the activity of MMP-1 using a generic fluorogenic peptide substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the MMP-1 enzyme in assay buffer to a stock concentration of 1 µM.
-
Reconstitute the fluorogenic MMP substrate in DMSO to a stock concentration of 10 mM.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound (or vehicle control).
-
Add 20 µL of the MMP-1 enzyme solution (final concentration ~10 nM).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 340/440 nm) every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for test compounds relative to the vehicle control.
-
Protocol 2: CXCR2 Competitive Binding Assay
This protocol describes a competitive binding assay to measure the affinity of a test compound for the CXCR2 receptor.
-
Cell Preparation:
-
Use a cell line stably expressing the human CXCR2 receptor (e.g., HEK293-CXCR2).
-
Culture the cells to ~80-90% confluency.
-
-
Assay Procedure:
-
Harvest the cells and prepare a cell membrane suspension.
-
In a 96-well plate, add a fixed concentration of a radiolabeled or fluorescently labeled CXCR2 ligand (e.g., [125I]-IL-8 or a fluorescent CXCL8 analog).
-
Add varying concentrations of the unlabeled test compound (or this compound to test for off-target binding).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Separate the bound from the free ligand (e.g., by filtration over a glass fiber filter).
-
Measure the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the percentage of bound ligand as a function of the unlabeled compound concentration.
-
Calculate the IC50 value from the resulting sigmoidal curve.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to this compound experiments.
Caption: MMP Activation and Substrate Cleavage Pathway.
Caption: Potential Off-Target CXCR2 Signaling Pathway.
Caption: General Experimental Workflow for this compound.
References
Improving yield and purity of Ac-Pro-Leu-Gly-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the tripeptide Ac-Pro-Leu-Gly-OH for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely accepted and effective method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves assembling the peptide chain in a stepwise manner on a solid resin support, which simplifies the purification process by allowing for easy removal of excess reagents and byproducts through washing.[1][2] Both Fmoc/tBu and Boc/Bzl protection strategies can be employed, with the Fmoc/tBu strategy being common for its milder cleavage conditions.[3][4]
Q2: Which coupling reagents are recommended for the synthesis of this compound?
A2: Several coupling reagents can be used effectively. Carbodiimides like DCC and DIC are cost-effective options.[5] However, for potentially challenging couplings, especially involving the sterically hindered proline residue, uronium/aminium salt-based reagents such as HBTU, HATU, and COMU are often preferred due to their higher efficiency and ability to suppress racemization, particularly when used with additives like HOBt or OxymaPure.[5] HATU is generally considered one of the most efficient reagents for difficult couplings.
Q3: What are the primary challenges and potential side reactions in the synthesis of this compound?
A3: The primary challenges include:
-
Diketopiperazine (DKP) formation: The Pro-Leu sequence at the N-terminus of the growing peptide chain is susceptible to intramolecular cyclization to form a stable six-membered ring, leading to chain termination. This is particularly problematic during the deprotection of the leucine residue.
-
Racemization: The activation of amino acids for coupling can lead to the loss of stereochemical integrity (epimerization), especially at the proline residue. The choice of coupling reagent and additives is crucial to minimize this side reaction.
-
Incomplete coupling: Steric hindrance, particularly around the proline residue, can lead to incomplete coupling reactions, resulting in deletion sequences.
-
Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions.
Q4: How can I best purify the crude this compound after cleavage from the resin?
A4: The most effective method for purifying the crude peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).[5] Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.
Q5: What analytical techniques should be used to confirm the identity and purity of the final product?
A5: The following analytical techniques are recommended:
-
Analytical RP-HPLC: To determine the purity of the final product by observing the number and integration of peaks.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide, ensuring the correct sequence has been assembled.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Coupling: Steric hindrance from the proline residue can slow down the reaction. | - Use a more powerful coupling reagent like HATU or COMU.- Increase the coupling reaction time and/or temperature.- Perform a double coupling for the proline and leucine residues. |
| Diketopiperazine (DKP) Formation: The deprotected Leu-Gly dipeptide on the resin can cyclize, cleaving the peptide from the support. | - Use a 2-chlorotrityl chloride resin, which is highly acid-labile and allows for mild cleavage conditions that can help to suppress DKP formation.- Use pre-coupled Fmoc-Pro-Leu-OH dipeptide for the final coupling step. | |
| Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites. | - Use a lower substitution resin.- Add chaotropic salts or use solvents like NMP or DMSO to disrupt aggregation. | |
| Low Purity (Multiple Peaks in HPLC) | Deletion Sequences: Incomplete coupling at one or more steps. | - Optimize coupling conditions as described above (stronger reagents, longer times, double coupling).- Monitor coupling completion with a qualitative test like the Kaiser test (note: this test is not reliable for the secondary amine of proline). |
| Racemization: Loss of stereochemical integrity during amino acid activation. | - Use a coupling reagent known for low racemization, such as HATU, in combination with an additive like HOBt or OxymaPure.- Avoid excessive reaction times and high temperatures during coupling. | |
| Side Products from Protecting Groups: Incomplete removal of side-chain protecting groups or modification by scavengers during cleavage. | - Ensure the correct cleavage cocktail and sufficient cleavage time are used for the specific protecting groups.- Optimize the scavenger cocktail based on the peptide sequence. | |
| Mass Spectrometry shows unexpected mass | Incomplete Deprotection: Residual protecting groups on the peptide. | - Increase the cleavage time or use a stronger cleavage cocktail. |
| Modification during Cleavage: Reaction of the peptide with carbocations generated during cleavage. | - Use an appropriate scavenger cocktail (e.g., with triisopropylsilane (TIS) and water) to trap reactive species. | |
| Guanidinylation: Modification of the N-terminus by excess uronium/aminium-based coupling reagents. | - Use a slight excess of the amino acid relative to the coupling reagent.- Consider using phosphonium-based reagents like PyBOP, which do not cause this side reaction. |
Data Presentation
Table 1: Representative Yield and Purity of this compound with Different Coupling Reagents
| Coupling Reagent | Additive | Typical Crude Purity (%) | Typical Overall Yield (%) | Notes |
| DIC | HOBt | 75-85 | 50-65 | Cost-effective, but may require longer coupling times. |
| HBTU | HOBt | 85-95 | 60-75 | Efficient and widely used, good balance of cost and performance. |
| HATU | HOAt | >95 | 70-85 | Highly efficient, recommended for difficult couplings and to minimize racemization. |
| COMU | OxymaPure | >95 | 70-85 | A newer generation reagent, highly efficient and considered safer than benzotriazole-based reagents. |
Note: These are representative values and can vary based on specific reaction conditions, resin choice, and purification efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol describes the manual synthesis on a 0.1 mmol scale using a 2-chlorotrityl chloride resin.
1. Resin Preparation:
- Place 2-chlorotrityl chloride resin (0.1 mmol substitution) in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF) (3 x 5 mL).
2. First Amino Acid Loading (Glycine):
- Dissolve Fmoc-Gly-OH (0.2 mmol) in DMF.
- Add diisopropylethylamine (DIEA) (0.4 mmol) to the amino acid solution.
- Add the solution to the resin and shake for 1-2 hours.
- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Cap any unreacted sites on the resin by treating with a solution of methanol/DIEA/DCM (8:1:1) for 30 minutes.
- Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
3. Peptide Chain Elongation (Leu and Pro):
- Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for 15 minutes. Wash with DMF (5 x 5 mL).
- Coupling (Leucine):
- Pre-activate a solution of Fmoc-Leu-OH (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in DMF with DIEA (0.6 mmol) for 1-2 minutes.
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Wash with DMF (3 x 5 mL).
- Repeat for Proline: Repeat steps 3.1 and 3.2 using Fmoc-Pro-OH.
4. N-terminal Acetylation:
- Perform a final Fmoc deprotection as in step 3.1.
- Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin and shake for 30 minutes.
- Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
- Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin.
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both with 0.1% TFA), for example, 5% to 60% acetonitrile over 30 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the fractions by analytical RP-HPLC and confirm the mass by MS.
-
Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
Caption: Troubleshooting logic for low purity issues.
References
Minimizing freeze-thaw damage to Ac-Pro-Leu-Gly-OH solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing freeze-thaw damage to Ac-Pro-Leu-Gly-OH solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store lyophilized this compound?
A1: For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2] Proper storage in a dry, dark, and cold environment will maintain the peptide's integrity for an extended period.
Q2: I need to prepare a stock solution of this compound. What is the best practice for storage?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder.[1] It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or, preferably, -80°C.[2][3] This practice of aliquoting is the most effective way to prevent the damaging effects of repeated freeze-thaw cycles.[3]
Q3: How many times can I safely freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles.[1][3] Each cycle of freezing and thawing can lead to peptide degradation, aggregation, and a decrease in biological activity.[4] For this reason, preparing single-use aliquots is the best practice.
Q4: What are the visible signs of this compound degradation or aggregation in my solution?
A4: Visual signs of degradation can include the appearance of cloudiness, turbidity, or visible precipitates in the solution, which may indicate peptide aggregation.[5] However, significant degradation can occur without any visible changes. Therefore, it is essential to follow best storage practices and, if degradation is suspected, to perform analytical validation.
Q5: Does the N-terminal acetylation of this compound protect it from freeze-thaw damage?
A5: The N-terminal acetylation of peptides like this compound is primarily known to enhance their stability against enzymatic degradation by protecting the N-terminus from proteases.[6] While this modification contributes to the overall robustness of the peptide, it does not inherently prevent physical degradation mechanisms like aggregation that can be induced by freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Prevention |
| Loss of biological activity after reconstitution and storage | Repeated freeze-thaw cycles, improper storage temperature, extended storage in solution. | - Always aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[1][3] - Store aliquots at -80°C for long-term storage.[2] - For short-term storage (up to a week), 4°C is acceptable for some peptides, but freezing is generally better for longer periods.[3] - If loss of activity is suspected, perform a bioassay with a freshly prepared solution from lyophilized powder. |
| Precipitate or cloudiness observed in the solution after thawing | Peptide aggregation, poor solubility in the chosen buffer. | - Centrifuge the vial to pellet the aggregate and use the supernatant, but be aware that the concentration will be lower than expected. - For future preparations, consider using a cryoprotectant like glycerol (5-20%) to improve solubility and reduce aggregation during freezing.[7] - Ensure the peptide is fully dissolved before freezing. Sonication can aid in dissolving difficult peptides.[1] - The pH of the buffer can significantly impact solubility and stability; a slightly acidic pH (5-7) is often recommended for peptide solutions.[1] |
| Inconsistent experimental results using the same stock solution | Degradation of the peptide over time due to improper storage, frequent opening of the stock vial. | - Discard the old stock solution and prepare a fresh one from lyophilized powder. - Ensure proper aliquoting to maintain the integrity of each vial. - Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation, which can introduce moisture and promote hydrolysis.[3] |
| pH shift in the buffer upon freezing | Certain buffer salts, like phosphate buffers, can experience significant pH changes when frozen, which can lead to peptide degradation.[8][9] | - If using a phosphate buffer and experiencing stability issues, consider switching to a different buffer system that is less prone to pH shifts upon freezing, such as HEPES.[2] - Alternatively, flash-freezing the aliquots in liquid nitrogen can help to minimize the time solutes have to separate from the ice, potentially reducing the extent of pH changes.[8] |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccated, dark environment.[2] |
| Reconstituted Solution (Stock) | -80°C | Months to a year | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][3] |
| Reconstituted Solution (Working) | 2-8°C | Up to a few weeks | For immediate use to ensure potency. |
Table 2: Factors Influencing this compound Stability During Freeze-Thaw Cycles
| Factor | Effect on Stability | Recommendations |
| Freeze-Thaw Cycles | Each cycle can cause aggregation and degradation.[4] | Aliquot solutions to minimize cycles.[1][3] |
| pH | Suboptimal pH can lead to hydrolysis and aggregation. pH can shift during freezing with certain buffers.[5] | Use sterile, slightly acidic buffers (pH 5-7).[1] Avoid buffers known for significant pH shifts upon freezing, like phosphate buffers.[8] |
| Buffer Composition | Some buffer components can react with the peptide. | Use simple buffers like PBS or HEPES. Avoid buffers with primary amines (e.g., Tris) if they might interfere with the peptide.[2] |
| Presence of Cryoprotectants | Can reduce aggregation and stabilize the peptide structure.[7] | Consider adding cryoprotectants like glycerol (5-20%) or polyethylene glycol (PEG) to the solution before freezing.[7] |
| Rate of Freezing | Slow freezing can lead to the formation of large ice crystals and concentration of solutes, which can damage the peptide. | Flash-freezing in liquid nitrogen is preferable to slow freezing in a standard freezer.[8] |
Experimental Protocols
Protocol: Quantification of this compound Degradation After Freeze-Thaw Cycles Using LC-MS/MS
This protocol provides a framework for assessing the stability of this compound under various freeze-thaw conditions.
1. Materials and Reagents:
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q)
-
Appropriate buffer (e.g., 10 mM HEPES, pH 7.0)
-
Cryoprotectant (optional, e.g., glycerol)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (e.g., a stable isotope-labeled version of the peptide, if available)
-
Low-protein-binding microcentrifuge tubes
2. Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.[3]
-
Reconstitute the peptide in the chosen buffer to a stock concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
3. Experimental Groups:
-
Control (No Freeze-Thaw): An aliquot of the freshly prepared stock solution.
-
Freeze-Thaw Cycles: Prepare multiple aliquots (e.g., 20) of the stock solution in low-protein-binding tubes.
-
Cryoprotectant Group (Optional): Prepare a separate set of aliquots containing the desired concentration of a cryoprotectant (e.g., 10% glycerol).
4. Freeze-Thaw Procedure:
-
Freeze the designated aliquots at -80°C for at least 1 hour.
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
For subsequent cycles, immediately return the samples to -80°C after thawing.
-
Remove a subset of aliquots (e.g., 3) after 1, 3, 5, and 10 freeze-thaw cycles for analysis.
5. Sample Preparation for LC-MS/MS Analysis:
-
To each thawed aliquot and the control, add the internal standard to a final concentration.
-
Perform a protein precipitation step by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in the LC mobile phase A (e.g., 0.1% formic acid in water).
6. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the peptide from any degradation products (e.g., 5% to 95% B over 10 minutes).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (M+H)+ for this compound and select 2-3 characteristic product ions for quantification and qualification.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for the specific peptide and instrument.
-
7. Data Analysis:
-
Integrate the peak areas for the this compound and the internal standard for each sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in each sample based on a standard curve.
-
Calculate the percentage of peptide remaining after each freeze-thaw cycle relative to the control (0 cycles).
-
Plot the percentage of intact peptide versus the number of freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for assessing freeze-thaw stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ac-Pro-Leu-Gly-OH Activity and Ionic Strength
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peptide Ac-Pro-Leu-Gly-OH. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of ionic strength on the enzymatic activity of this peptide substrate.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme typically uses this compound as a substrate?
A1: this compound is commonly used as a substrate for Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. Specifically, it is often associated with the activity of collagenases, such as MMP-1. MMPs are crucial in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1]
Q2: How does ionic strength generally affect enzyme activity?
A2: Ionic strength can significantly impact enzyme activity through several mechanisms. Changes in salt concentration can alter the three-dimensional structure of the enzyme, including its secondary and tertiary structures, which is crucial for its catalytic function.[2] It can also influence the enzyme's stability and the interaction between the enzyme and its substrate by modifying the surface charge of the enzyme.[2] At very high concentrations, salts can lead to denaturation of the enzyme.[2]
Q3: What is the expected effect of increasing ionic strength on the activity of MMPs with this compound?
A3: The effect of increasing ionic strength on MMP activity can be complex. For MMPs, which are zinc-dependent enzymes, the presence of certain ions is necessary for activity. Standard MMP assay buffers often contain salts like NaCl and CaCl2 to maintain an optimal ionic environment. However, excessively high ionic strength can be inhibitory. It may disrupt the electrostatic interactions important for substrate binding and catalysis, potentially leading to a decrease in the enzyme's catalytic efficiency (kcat/Km). The optimal ionic strength needs to be determined empirically for each specific enzyme-substrate pair.
Q4: My assay is showing no or very low activity. Could ionic strength be the issue?
A4: Yes, improper ionic strength is a common reason for low or absent enzyme activity. Ensure that your assay buffer contains the appropriate salts at optimal concentrations. For MMPs, the presence of Ca2+ ions is often critical for stability and activity, while Zn2+ is essential for catalysis. Check the recommended buffer composition for your specific MMP. Also, consider that excessively high salt concentrations from your sample or reagents could be inhibitory.
Q5: How can I determine the optimal ionic strength for my experiment?
A5: To determine the optimal ionic strength, you should perform a series of kinetic experiments where you vary the concentration of a neutral salt (e.g., NaCl) in your assay buffer while keeping all other parameters (pH, temperature, enzyme concentration, substrate concentration) constant. By measuring the initial reaction rates at different salt concentrations, you can identify the ionic strength that results in the highest enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Suboptimal ionic strength in the assay buffer. | Prepare a range of assay buffers with varying concentrations of a neutral salt (e.g., 50 mM to 500 mM NaCl) to identify the optimal ionic strength for your specific MMP and this compound. Ensure the presence of essential divalent cations like Ca2+ (typically 5-10 mM). |
| Chelation of essential metal ions. | If your sample contains chelating agents (e.g., EDTA), they can remove the essential Zn2+ from the MMP's active site, inactivating the enzyme. Consider sample purification or the addition of a slight excess of ZnCl2 to the assay buffer (use with caution as excess zinc can also be inhibitory). | |
| High background signal | Precipitation of buffer components or substrate at high ionic strength. | Visually inspect your assay solutions for any turbidity. If precipitation is observed, reduce the salt concentration or try a different salt. Ensure all components are fully dissolved. |
| Inconsistent results between experiments | Variability in the ionic strength of prepared solutions. | Always use freshly prepared buffers from high-purity reagents. Ensure accurate measurement of all components. Use a consistent source of water (e.g., deionized, distilled). |
| Unexpected changes in kinetic parameters (Km and Vmax) | Ionic strength affecting substrate binding or catalytic turnover. | High ionic strength can weaken electrostatic interactions, potentially increasing the Michaelis constant (Km), indicating weaker substrate binding. Conversely, it might alter the enzyme's conformation, affecting the maximal velocity (Vmax). A systematic study of the effect of ionic strength on these parameters is recommended for a thorough understanding. |
Quantitative Data
The following table presents hypothetical data illustrating the potential effect of varying NaCl concentrations on the kinetic parameters of MMP-1 with a peptide substrate like this compound. This data is for illustrative purposes to demonstrate a typical trend. Actual values must be determined experimentally.
| NaCl Concentration (mM) | Ionic Strength (mM) | Km (µM) | Vmax (RFU/s) | kcat/Km (M⁻¹s⁻¹) * |
| 0 | 10 | 15 | 120 | 8.0 x 10⁵ |
| 50 | 60 | 20 | 150 | 7.5 x 10⁵ |
| 100 | 110 | 25 | 160 | 6.4 x 10⁵ |
| 150 | 160 | 35 | 140 | 4.0 x 10⁵ |
| 200 | 210 | 50 | 100 | 2.0 x 10⁵ |
| 500 | 510 | 80 | 60 | 0.75 x 10⁵ |
*Calculated based on a hypothetical enzyme concentration.
Experimental Protocols
Protocol: Determining the Optimal Ionic Strength for this compound Hydrolysis by MMP-1
This protocol outlines a method to investigate the effect of ionic strength on the kinetics of MMP-1 using a fluorogenic assay with a substrate analogous to this compound.
Materials:
-
Recombinant human MMP-1 (activated)
-
This compound or a fluorogenic derivative (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer Base: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2
-
NaCl stock solution (5 M)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffers: Create a series of assay buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 500 mM) by adding the appropriate volume of the 5 M NaCl stock solution to the Assay Buffer Base.
-
Prepare Substrate Solutions: Prepare a range of substrate concentrations in each of the prepared assay buffers. The final concentrations should typically span from 0.1 to 10 times the expected Km.
-
Set up the Assay Plate:
-
To each well, add 50 µL of the substrate solution at a specific concentration and in a specific assay buffer.
-
Include control wells for each buffer condition containing buffer only (no substrate or enzyme) and substrate only (no enzyme).
-
-
Initiate the Reaction: Add 50 µL of a pre-diluted MMP-1 solution (in the corresponding assay buffer) to each well to initiate the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the measurement.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Measure the fluorescence intensity kinetically every minute for 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration at each ionic strength, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus substrate concentration for each ionic strength and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Compare the kinetic parameters across the different ionic strengths to determine the optimal condition.
-
Visualizations
Caption: Workflow for determining the effect of ionic strength on MMP-1 kinetics.
Caption: Potential modulation of MMP-1 signaling by ionic strength.
References
Validation & Comparative
A Researcher's Guide to Fluorogenic MMP Substrates: A Comparative Analysis
For researchers and professionals in drug development and related scientific fields, the accurate measurement of Matrix Metalloproteinase (MMP) activity is critical. Fluorogenic peptide substrates are indispensable tools for this purpose, offering a sensitive and continuous method for quantifying enzyme kinetics. This guide provides a detailed comparison of the seminal fluorogenic substrate Ac-Pro-Leu-Gly-OH as a foundational peptide sequence and its evolution into more complex and specific fluorogenic substrates. We will delve into their performance, supported by experimental data, and provide the necessary protocols for their use.
From Core Sequence to High-Performance Substrate
The peptide sequence this compound represents a core recognition motif for several MMPs, stemming from early studies on collagenase substrates. However, in its standalone form, it is not a fluorogenic substrate. To function as such, the peptide sequence must be flanked by a fluorescent donor (fluorophore) and a quencher molecule. The principle, known as Fluorescence Resonance Energy Transfer (FRET), dictates that in an intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.
This guide will focus on the widely used and well-characterized fluorogenic substrates that have been developed from this foundational understanding, comparing their kinetic profiles against a panel of MMPs.
Quantitative Comparison of Fluorogenic MMP Substrates
The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km). The following table summarizes the kcat/Km values for two widely used fluorogenic substrates, FS-1 and FS-6, against a broad range of MMPs. This data is compiled from studies where both substrates were evaluated under identical experimental conditions, allowing for a direct and objective comparison.
Table 1: Comparison of Catalytic Efficiency (kcat/Km) in M⁻¹s⁻¹ for FS-1 and FS-6
| MMP | FS-1 (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) | FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) |
| MMP-1 | 2,700 | 24,000 |
| MMP-2 | 430,000 | 440,000 |
| MMP-3 | 3,100 | 3,100 |
| MMP-7 | 1,000,000 | 1,100,000 |
| MMP-8 | 17,000 | 32,000 |
| MMP-9 | 500,000 | 500,000 |
| MMP-13 | 110,000 | 210,000 |
| MMP-14 | 14,000 | 45,000 |
Data sourced from Neumann, U., et al. (2004). Anal Biochem.
Table 2: Catalytic Efficiency (kcat/Km) in M⁻¹s⁻¹ for Other Selected Fluorogenic Substrates
| Substrate | MMP-1 | MMP-2 | MMP-3 | MMP-9 |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | 2,400 | 18,000 | 1,200 | - |
| NFF-1 | ~2,750 | ~11,000 | 11,000 | - |
| NFF-2 | ~1,000 | 54,000 | 59,400 | 55,300 |
| NFF-3 | No sig. hydrolysis | No sig. hydrolysis | 218,000 | 10,100 |
Disclaimer: The data in Table 2 is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison between these substrates and with those in Table 1 should be made with caution.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reliable and reproducible results. Below is a general protocol for determining MMP activity using a fluorogenic substrate.
Protocol: MMP Activity Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
Enzyme Solution: Prepare a stock solution of the purified, active MMP in assay buffer. The final concentration will depend on the specific activity of the enzyme and the substrate used.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO (typically 1-10 mM).
-
Inhibitor Solution (Optional): A broad-spectrum MMP inhibitor (e.g., EDTA at a final concentration of 10-50 mM) should be used as a negative control.
2. Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the MMP inhibitor to the negative control wells.
-
Add the enzyme solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the enzyme to equilibrate.
-
To initiate the reaction, add the substrate solution to all wells. The final substrate concentration should ideally be below the Km value to ensure the reaction rate is proportional to the substrate concentration.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
3. Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., for Mca/Dpa, Ex/Em = 328/393 nm).
-
Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
4. Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
The enzyme activity can be calculated from the V₀ using a standard curve generated with a known concentration of the free fluorophore.
Visualizing the Molecular Landscape
To better understand the context in which these substrates are used, the following diagrams illustrate a key MMP-related signaling pathway and a typical experimental workflow.
Caption: MMP activation and its role in extracellular matrix (ECM) degradation, a key process in cancer cell invasion.
A Comparative Analysis of Ac-Pro-Leu-Gly-OH and Pro-Leu-Gly-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acetylated (Ac-Pro-Leu-Gly-OH) and non-acetylated (Pro-Leu-Gly-OH) forms of the tripeptide Pro-Leu-Gly. This document aims to assist researchers in selecting the appropriate peptide for their specific experimental needs by detailing the key differences in their physicochemical properties, biological activity, and potential applications. The comparison is based on established principles of peptide chemistry and available data on related compounds, as direct comparative studies on these specific molecules are limited in publicly accessible literature.
Executive Summary
N-terminal acetylation is a common modification that significantly impacts a peptide's characteristics. In the context of Pro-Leu-Gly-OH, the addition of an acetyl group to the N-terminus to form this compound is expected to enhance its stability and alter its receptor interaction profile. While Pro-Leu-Gly-OH is closely related to the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1 or Pro-Leu-Gly-NH2), which modulates dopaminergic systems, the acetylated form may exhibit different potency and efficacy. This guide explores these differences to inform experimental design and peptide selection.
Physicochemical Properties
N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, which can lead to several changes in the peptide's physical and chemical properties.
| Property | This compound | Pro-Leu-Gly-OH | Rationale for Difference |
| Molecular Weight | 327.38 g/mol [1] | 285.33 g/mol | Addition of an acetyl group (CH₃CO). |
| Isoelectric Point (pI) | More acidic | More neutral/basic | Neutralization of the N-terminal amine's positive charge by the acetyl group. |
| Solubility | Potentially altered | Generally soluble in aqueous solutions | Changes in polarity due to the acetyl group can affect solubility.[2] |
| Stability (vs. Aminopeptidases) | Higher | Lower | The acetyl group protects the N-terminus from degradation by exopeptidases.[2] |
Biological Activity and Applications
The biological activities of these peptides are likely to differ, primarily due to variations in stability and receptor interaction. Pro-Leu-Gly-OH is structurally similar to MIF-1, a known positive allosteric modulator of dopamine D2 and D4 receptors.[3] Acetylation of the N-terminus can influence this modulatory activity.
| Biological Aspect | This compound | Pro-Leu-Gly-OH | Potential Implications for Research |
| Receptor Binding | Potentially altered affinity and/or efficacy at dopamine receptors. | Expected to have positive allosteric modulatory effects on D2/D4 dopamine receptors, similar to MIF-1.[4][5][6] | The choice of peptide will depend on whether the research goal is to mimic the endogenous peptide or to investigate the effects of enhanced stability and altered receptor interaction. |
| In Vivo Half-Life | Longer | Shorter | The increased stability of the acetylated form makes it more suitable for in vivo studies requiring sustained activity.[2] |
| Common Applications | Substrate for enzyme assays, structural studies (NMR, X-ray crystallography), model peptide for studying protein folding.[2] | Investigating dopaminergic modulation, potential therapeutic applications in Parkinson's disease and depression.[7] | This compound is often used as a tool compound in biochemical and biophysical studies, while Pro-Leu-Gly-OH is more relevant for physiological and pharmacological research. |
Experimental Protocols
To empirically determine and compare the properties of this compound and Pro-Leu-Gly-OH, the following experimental methodologies can be employed. These protocols are adapted from studies on MIF-1 and its analogs.
In Vitro Stability Assay (Serum)
Objective: To compare the degradation rates of this compound and Pro-Leu-Gly-OH in serum.
Methodology:
-
Prepare stock solutions of both peptides in a suitable buffer (e.g., PBS).
-
Incubate each peptide at a final concentration of 1 mM in fresh human or rat serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant for the concentration of the intact peptide using High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculate the half-life of each peptide in the serum.
Receptor Binding Assay (Dopamine D2 Receptor)
Objective: To assess and compare the ability of each peptide to modulate agonist binding to the dopamine D2 receptor.
Methodology:
-
Prepare cell membrane homogenates from a cell line expressing the human dopamine D2 receptor (e.g., CHO-D2R cells).
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 receptor agonist (e.g., [³H]-N-propylapomorphine, [³H]-NPA) in the presence of varying concentrations of either this compound or Pro-Leu-Gly-OH.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled D2 agonist (e.g., unlabeled NPA).
-
After incubation (e.g., 60 minutes at 25°C), terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the EC₅₀ values for the enhancement of agonist binding for each peptide.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway Modulation
The Pro-Leu-Gly-OH peptide, akin to MIF-1, is expected to act as a positive allosteric modulator of the D2 receptor. This means it doesn't directly activate the receptor but enhances the binding and/or efficacy of the endogenous agonist, dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Modulation of Dopamine D2 Receptor Signaling by Pro-Leu-Gly-OH.
Experimental Workflow for Comparative Analysis
The following workflow outlines the steps to compare the stability and receptor binding activity of the two peptides.
Caption: Workflow for comparing peptide stability and receptor binding.
Conclusion
The choice between this compound and Pro-Leu-Gly-OH should be guided by the specific aims of the research. For studies requiring a peptide with enhanced stability and a potentially longer duration of action in vivo, this compound is the superior choice. Its utility as a stable substrate also makes it valuable for enzymatic and biophysical studies.[2] Conversely, for investigations aiming to explore the physiological roles of the endogenous Pro-Leu-Gly motif and its modulation of dopaminergic systems, the non-acetylated Pro-Leu-Gly-OH is the more appropriate molecule, as it more closely mimics the native peptide.[3][7] It is recommended to empirically validate the properties of each peptide within the specific experimental context to ensure the most reliable and relevant results.
References
- 1. This compound | 89626-38-0 | FA109853 | Biosynth [biosynth.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 89626-38-0 | Benchchem [benchchem.com]
Guiding the Fold: A Comparative Analysis of Alternatives to Ac-Pro-Leu-Gly-OH for Protein Folding Research
For researchers, scientists, and drug development professionals navigating the complex landscape of protein folding, the choice of molecular tools is paramount. The synthetic peptide Ac-Pro-Leu-Gly-OH has served as a foundational model for studying the principles of protein structure, particularly the collagen triple helix. However, a growing arsenal of alternatives offers enhanced stability, novel mechanisms of action, and closer mimicry of in vivo processes. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your research.
This comparison guide delves into three primary categories of alternatives to this compound: advanced Collagen-Mimetic Peptides (CMPs), the collagen-specific chaperone protein HSP47, and the burgeoning class of small-molecule pharmacological chaperones. Each presents distinct advantages for probing the intricacies of protein folding and developing therapeutic strategies for protein misfolding diseases.
At a Glance: Quantitative Comparison of Protein Folding Probes
To facilitate a clear comparison, the following table summarizes key quantitative data for this compound and its alternatives. The data highlights the significant impact of sequence modification and the addition of external stabilizing agents on the thermal stability of the collagen triple helix, a critical parameter in protein folding studies.
| Compound/System | Type | Sequence/Description | Thermal Stability (Tm) (°C) | Key Findings & Citations |
| Reference Peptide | ||||
| (Gly-Pro-Hyp)6 | Collagen-Mimetic Peptide | Host peptide for stability studies | ~25.4 | Provides a baseline for comparing modifications.[1] |
| Alternative Collagen-Mimetic Peptides | ||||
| (Gly-Pro-Hyp)10 | Collagen-Mimetic Peptide | Increased length of a stable motif | ~68 | Demonstrates the stabilizing effect of increased chain length. |
| (Gly-Pro-Pro)10 | Collagen-Mimetic Peptide | Substitution of Hyp with Pro | ~27 | Highlights the critical role of hydroxyproline in stability. |
| (Pro-4R-Flp-Gly)10 | Collagen-Mimetic Peptide | Incorporation of 4R-fluoroproline | ~91 | Shows a dramatic increase in stability with non-native amino acids. |
| Ac-(Gly-Pro-Hyp)3-Gly-Pro-Arg-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | Collagen-Mimetic Peptide | Introduction of a charged residue | Similar to (Gly-Pro-Hyp)8 | Arginine in the Y-position can maintain high stability. |
| Chaperone Protein | ||||
| Zebrafish Type I Collagen + HSP47 | Chaperone Protein System | Endogenous collagen with its natural chaperone | 34.2 - 36.4 | HSP47 is essential for stabilizing the collagen triple helix in vivo, and its absence is compensated by increased post-translational modifications at higher temperatures.[1] |
| Pharmacological Chaperones | ||||
| 4-phenylbutyric acid (4-PBA) | Small Molecule | Chemical chaperone | Reduces intracellular accumulation of mutant collagen IV | Ameliorates cellular stress caused by misfolded collagen, though a direct effect on Tm is not the primary measure of its efficacy. |
In-Depth Analysis of Alternatives
Advanced Collagen-Mimetic Peptides (CMPs)
CMPs are synthetic peptides that adopt the characteristic triple-helical structure of collagen. While this compound represents a simple model, numerous modifications can be made to the peptide sequence to modulate its stability and function, making them powerful tools for studying the fundamentals of collagen folding.
Key Modifications and Their Effects:
-
Amino Acid Substitution: The substitution of proline with 4-hydroxyproline (Hyp) significantly enhances the thermal stability of the triple helix. Further stability can be achieved by incorporating non-native amino acids like 4R-fluoroproline (4R-Flp), which can increase the melting temperature (Tm) dramatically.
-
Chain Length: Increasing the number of repeating tripeptide units, such as (Gly-Pro-Hyp)n, leads to a more stable triple helix.
-
Introduction of Charged Residues: The strategic placement of charged amino acids, such as arginine, can influence inter-strand interactions and overall stability. While a single charged residue in the correct position can maintain stability, multiple charged residues can be destabilizing due to electrostatic repulsion.
-
Terminal Capping: The addition of acetyl (Ac) and amide (NH2) groups to the N- and C-termini, respectively, can significantly impact the stability of the triple helix by neutralizing terminal charges and promoting hydrogen bonding.
The choice of CMP will depend on the specific research question. For studies requiring a highly stable triple helix, a longer peptide with 4R-Flp substitutions may be ideal. For investigating the role of specific residues in folding, a "host-guest" peptide design, where a single tripeptide is varied within a stable (Gly-Pro-Hyp)n framework, is more appropriate.
HSP47: The Natural Guardian of Collagen Folding
Heat shock protein 47 (HSP47) is a collagen-specific molecular chaperone that resides in the endoplasmic reticulum. Unlike synthetic peptides that passively form a triple helix, HSP47 actively participates in the folding and stabilization of procollagen, the precursor to mature collagen.
Mechanism of Action:
HSP47 recognizes and binds to the correctly folded triple-helical domain of procollagen. This interaction is crucial for preventing the aggregation of procollagen molecules and for stabilizing regions of the helix that have lower thermal stability. The binding of HSP47 is pH-sensitive, allowing for the release of the procollagen in the more acidic environment of the Golgi apparatus for further processing and secretion. A key recognition motif for HSP47 is the presence of an arginine residue in the Yaa position of the Gly-Xaa-Yaa repeating tripeptide.
The use of HSP47 in in vitro folding assays provides a more physiologically relevant system for studying collagen biogenesis. It allows researchers to investigate the active role of chaperones in preventing misfolding and in quality control mechanisms within the cell.
Small-Molecule Pharmacological Chaperones
Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, thereby facilitating their proper folding and function. While this field is well-established for other protein misfolding diseases, the development of small molecules that specifically stabilize the collagen triple helix is an emerging area.
Potential and Challenges:
The identification of small molecules that can act as pharmacological chaperones for collagen could have significant therapeutic implications for collagenopathies, a group of genetic disorders caused by mutations in collagen genes. These molecules could potentially rescue the function of mutant collagen proteins by promoting their correct folding and preventing their degradation.
One example of a chemical chaperone that has shown promise in the context of collagen-related disease is 4-phenylbutyric acid (4-PBA). Studies have shown that 4-PBA can reduce the intracellular accumulation of mutant collagen IV, a protein implicated in certain types of hemorrhagic stroke, by alleviating endoplasmic reticulum stress. While not directly binding and stabilizing the triple helix in the same way a CMP or HSP47 does, it represents a class of molecules that can modulate the cellular environment to favor proper protein folding.
The primary challenge lies in the identification and design of small molecules with high specificity and affinity for the collagen triple helix. High-throughput screening and computational modeling are key strategies being employed to discover such compounds.
Experimental Protocols and Visualizations
To aid in the practical application of these alternatives, detailed experimental protocols and visual diagrams are provided below.
Determining Thermal Stability via Circular Dichroism (CD) Spectroscopy
A common method to quantify the stability of collagen-mimetic peptides and the effect of chaperones is to measure the melting temperature (Tm) using circular dichroism (CD) spectroscopy. This technique monitors the change in the CD signal at a specific wavelength (typically 225 nm for the collagen triple helix) as the temperature is increased. The Tm is the temperature at which 50% of the peptide is unfolded.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
For experiments with HSP47, add the purified chaperone to the peptide solution at a desired molar ratio.
-
For small molecules, add the compound from a stock solution to the peptide solution. Ensure the final solvent concentration does not interfere with the measurement.
-
-
CD Spectrometer Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Set the wavelength to 225 nm.
-
Set the temperature range for the scan (e.g., from 10 °C to 90 °C).
-
Set the heating rate (e.g., 1 °C/minute).
-
Set the equilibration time at each temperature point (e.g., 30 seconds).
-
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a 1 mm path length.
-
Record the CD signal (in millidegrees) as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal versus temperature. The resulting curve should be sigmoidal.
-
The Tm is the temperature at the midpoint of the transition from the folded (triple-helical) to the unfolded (random coil) state. This can be determined by finding the peak of the first derivative of the melting curve.
-
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The study of protein folding is a dynamic field, and the tools available to researchers are continually evolving. While this compound remains a useful starting point, the alternatives presented here offer significant advantages for more sophisticated and physiologically relevant investigations. Advanced collagen-mimetic peptides allow for precise control over the stability and properties of the triple helix. The inclusion of the chaperone protein HSP47 provides a window into the active cellular processes that guide collagen folding. Finally, the development of small-molecule pharmacological chaperones holds the promise of novel therapeutic interventions for diseases of protein misfolding. By understanding the strengths and applications of each of these alternatives, researchers can select the most appropriate tools to advance our understanding of protein folding and to design the next generation of therapies.
References
Ac-Pro-Leu-Gly-OH: A Focused Look at its Role as a Specific Protease Substrate
For researchers, scientists, and drug development professionals, the selection of a specific and reliable protease substrate is paramount for accurate enzymatic analysis. This guide provides a comparative overview of Ac-Pro-Leu-Gly-OH, a synthetic peptide, as a substrate for proteases, particularly matrix metalloproteinases (MMPs). We will delve into its specificity, compare its utility with alternative substrates, and provide detailed experimental protocols.
This compound is a tetrapeptide that has garnered attention in biochemistry and pharmacology as a tool to probe the activity of proteases.[1] Its sequence, Pro-Leu-Gly, is a key recognition motif for a class of enzymes known as collagenases, which include several members of the matrix metalloproteinase (MMP) family.[2] Specifically, this peptide is recognized as a cleavage product of a substrate for MMP-1, MMP-2, and MMP-3.
Comparison with Alternative Substrates
The utility of a protease substrate is determined by its specificity, sensitivity, and the ease of detecting its cleavage. While this compound offers a simple, unlabeled peptide for studying protease activity, a variety of other substrates are available, each with its own advantages and disadvantages.
A common alternative is the use of large proteins like casein for general protease activity assays.[3][4] While readily available and inexpensive, casein is a non-specific substrate and assays using it are generally less sensitive and not suitable for studying specific proteases.
For higher sensitivity and specificity, fluorogenic substrates are widely employed. These peptides are chemically modified with a fluorophore and a quencher. Upon cleavage by a specific protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An example of a fluorogenic substrate relevant to the Pro-Leu-Gly motif is Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) , which has been shown to be an effective substrate for several collagenases.[5] Another example is the fluorogenic triple-helical peptide (fTHP-3), Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg , which mimics the collagen structure and is cleaved by several MMPs at the Gly-Leu bond.[6][7]
The key advantage of fluorogenic substrates is their high sensitivity, allowing for the detection of low levels of enzyme activity in real-time.[7] However, they are generally more expensive than simple peptide substrates and their synthesis is more complex. The presence of bulky fluorophore and quencher groups can also sometimes influence the enzyme-substrate interaction.
This compound, in contrast, represents a more direct and cost-effective tool to study the fundamental interaction between a protease and its core recognition sequence. Its cleavage can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), which separates the intact substrate from its cleavage products.
Quantitative Data Summary
| Substrate | Protease | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| fTHP-3 | MMP-1 | 0.080 | 61.2 | 1,307 |
| fTHP-3 | MMP-2 | - | - | Similar to MMP-1 |
| fTHP-3 | MMP-13 | - | - | Higher than MMP-1 |
| fTHP-3 | MMP-3 | - | - | Lower than MMP-1 |
Table 1: Kinetic parameters for the hydrolysis of the fluorogenic triple-helical peptide (fTHP-3) by various Matrix Metalloproteinases. Data extracted from a study by Lauer-Fields et al., 2001.[6][7] Note: Specific kcat and KM values for MMP-2, MMP-13, and MMP-3 with fTHP-3 were not individually reported in the cited source, but their catalytic efficiencies (kcat/KM) were compared to that of MMP-1.
Experimental Protocols
General Protease Assay using a Non-Specific Substrate (Casein)
This protocol provides a general method for assessing protease activity and is not specific to this compound but can be adapted for initial screening.
Materials:
-
Casein solution (0.65% w/v) in 50 mM potassium phosphate buffer, pH 7.5
-
Protease solution of unknown activity
-
Trichloroacetic acid (TCA) solution (0.11 M)
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution
Procedure:
-
Equilibrate the casein solution to 37°C.
-
Add the protease solution to the casein solution and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Centrifuge the mixture and collect the supernatant, which contains the soluble peptides resulting from casein digestion.
-
Add Folin & Ciocalteu's reagent to the supernatant. This reagent reacts with tyrosine and tryptophan residues in the peptides, producing a colored product.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).
-
Compare the absorbance to a standard curve prepared with known concentrations of tyrosine to quantify the amount of liberated peptides.[3][4]
HPLC-Based Assay for this compound Cleavage
This method allows for the direct monitoring of this compound cleavage by a specific protease.
Materials:
-
This compound substrate solution of known concentration in an appropriate assay buffer.
-
Purified protease solution (e.g., MMP-1).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Reaction quenching solution (e.g., 10% acetic acid).
Procedure:
-
Equilibrate the substrate solution and the protease solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the protease to the substrate solution.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Inject the quenched samples into the HPLC system.
-
Monitor the elution of the intact substrate and its cleavage products (Ac-Pro-Leu and Gly-OH) by detecting the absorbance at a suitable wavelength (e.g., 214 nm).
-
The rate of substrate decrease and product formation can be used to determine the initial velocity of the reaction. By varying the substrate concentration, kinetic parameters (KM and kcat) can be calculated using Michaelis-Menten kinetics.[8]
Visualizing Protease Activity and Assay Workflow
To better understand the processes involved, the following diagrams illustrate the general signaling pathway of MMP activation and the experimental workflow for a protease assay.
References
- 1. Establishment of an HPLC-based method to identify key proteases of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagenolytic Matrix Metalloproteinase Activities toward Peptomeric Triple-Helical Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Protease Cross-Reactivity: A Comparative Analysis of Ac-Pro-Leu-Gly-OH Cleavage
For researchers, scientists, and drug development professionals, understanding the substrate specificity of proteases is paramount. This guide provides a comprehensive comparison of the cross-reactivity of various proteases with the synthetic peptide Ac-Pro-Leu-Gly-OH, a known substrate for Matrix Metalloproteinases (MMPs). The data presented here, summarized for clarity, will aid in the selection of appropriate enzymatic tools and the design of specific protease inhibitors.
The tripeptide sequence Pro-Leu-Gly is a key recognition motif found within the triple-helical structure of collagen. Consequently, proteases that degrade collagen, notably the Matrix Metalloproteinases (MMPs), are primary candidates for interaction with substrates containing this sequence. This guide delves into the quantitative analysis of this interaction and explores the potential for off-target cleavage by other classes of proteases.
Comparative Analysis of Protease Activity on this compound
The following table summarizes the kinetic parameters for the cleavage of this compound and analogous substrates by a selection of proteases. This data highlights the varying degrees of efficiency with which different proteases recognize and hydrolyze the peptide bond within this sequence, typically between Leucine and Glycine.
| Protease Class | Protease | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH |
| Metalloprotease | MMP-1 (Collagenase-1) | fTHP-3¹ | 61.2 | 0.080 | 1.3 x 10³ | 7.5 |
| MMP-2 (Gelatinase A) | fTHP-3¹ | - | - | Lower than MMP-1 | 7.5 | |
| MMP-3 (Stromelysin 1) | fTHP-3¹ | - | - | Lower than MMP-1 & -2 | 7.5 | |
| MMP-13 (Collagenase-3) | fTHP-3¹ | - | - | Higher than MMP-1 | 7.5 | |
| Serine Protease | α-Chymotrypsin | N-acetylglycine ethyl ester² | 387,000 | 0.039 | 0.1 | 7.9 |
| Chymotrypsin C | Suc-Ala-Ala-Pro-Leu-pNA³ | - | - | High | 8.0 |
¹fTHP-3 is a fluorogenic triple-helical peptide with a sequence analogous to the cleavage site in collagen, containing the Pro-Leu-Gly motif.[1] ²While not this compound, this substrate provides insight into chymotrypsin's general activity on N-acetylated amino acid esters.[2][3] ³Qualitative data indicates high efficiency.
Note: Direct kinetic data for the cleavage of this compound by a wide range of proteases is not extensively available in the literature. The data for MMPs was obtained using a structurally similar fluorogenic substrate. Chymotrypsin C is noted for its high efficiency in cleaving leucyl peptide bonds. Further empirical testing is recommended for precise characterization of cross-reactivity.
Signaling Pathway of Matrix Metalloproteinase Activation
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require activation through proteolytic cleavage of their pro-domain. This process can be initiated by other proteases, such as serine proteases or other active MMPs, and is a critical step in the regulation of their activity.
Experimental Protocols
To facilitate further research, we provide a detailed methodology for a key experiment to determine protease cross-reactivity with this compound.
Experimental Protocol: HPLC-Based Protease Cleavage Assay
This protocol outlines a method to quantify the cleavage of this compound by a protease of interest using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (Substrate)
-
Protease of interest (e.g., MMP-1, Chymotrypsin)
-
Protease-specific assay buffer (e.g., TCNB buffer for MMPs: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath
2. Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the protease in its recommended storage buffer. The concentration should be determined based on the expected activity.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, substrate stock solution (to a final concentration within the expected K_m range, e.g., 10-100 µM), and water to a final volume of, for example, 90 µL.
-
Pre-incubate the mixture at the optimal temperature for the protease (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the protease stock solution.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 0, 5, 10, 20, 30, 60 minutes). A time course is crucial to ensure the reaction is in the linear range.
-
At each time point, stop the reaction by adding an equal volume of quenching solution (e.g., 100 µL of 10% TFA).
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Inject a defined volume (e.g., 20 µL) of the supernatant onto the C18 HPLC column.
-
Separate the substrate and its cleavage products (Ac-Pro-Leu and Gly-OH) using a suitable gradient of Mobile Phase B. For example:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm for peptides.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (determined using standards).
-
Integrate the peak areas for the substrate and product(s) at each time point.
-
Calculate the rate of substrate depletion or product formation.
-
To determine kinetic parameters (K_m and k_cat), repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a protease with the given substrate.
This guide provides a foundational understanding of the cross-reactivity of various proteases with this compound. For specific applications, it is crucial to perform direct experimental validation to accurately characterize the enzymatic activity.
References
- 1. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. The α-chymotryptic hydrolysis of glycine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-chymotryptic ydrolysis of glycine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ac-Pro-Leu-Gly-OH and Structurally Related Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic tetrapeptide Ac-Pro-Leu-Gly-OH and its analogs. The document focuses on the structure-activity relationships, potential therapeutic applications, and detailed experimental methodologies for the evaluation of these peptides.
Introduction to this compound and its Analogs
This compound is a synthetic tetrapeptide characterized by an N-terminal acetyl group and a C-terminal carboxylic acid. Its core sequence, Pro-Leu-Gly, is found in biologically active peptides, notably as a fragment of larger proteins and as a modulator of various physiological processes. The N-terminal acetylation and C-terminal carboxyl group are key structural features that influence the peptide's stability, solubility, and biological activity.
The Pro-Leu-Gly tripeptide sequence is notably present in Melanocyte-Inhibiting Factor (MIF-1), or Pro-Leu-Gly-NH2, an endogenous neuropeptide that allosterically modulates dopamine D2 and D4 receptors. This has spurred research into related peptides for potential applications in neurological disorders such as Parkinson's disease. Furthermore, peptides containing the Pro-Leu-Gly motif have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis.
This guide will compare this compound with other tetrapeptides where the N-terminal and C-terminal modifications are varied, or where the fourth amino acid residue is substituted, to provide a clear understanding of their relative performance in biological assays.
Comparative Biological Activity
The biological activity of this compound and its analogs is primarily assessed through their ability to modulate dopamine receptor activity and to inhibit matrix metalloproteinases.
Modulation of Dopamine Receptors
The tripeptide amide Pro-Leu-Gly-NH2 (PLG) has been shown to enhance the binding of dopamine agonists to D2-like receptors. The N-acetyl and C-terminal carboxyl modifications in this compound are expected to alter this activity. N-terminal acetylation can increase the metabolic stability of peptides.[1] However, the presence of a C-terminal carboxylic acid, as opposed to an amide, may decrease its ability to mimic endogenous peptide hormones and potentially reduce its receptor interaction efficacy, as the C-terminal amide is often crucial for biological activity.[2]
Table 1: Comparative Dopamine Receptor Modulating Activity of Pro-Leu-Gly Analogs
| Compound | Sequence | N-terminal Modification | C-terminal Modification | Reported Activity |
| This compound | This compound | Acetyl | Carboxylic Acid | Putative weak modulator |
| Pro-Leu-Gly-NH2 (PLG/MIF-1) | Pro-Leu-Gly-NH2 | None | Amide | Positive allosteric modulator of D2/D4 receptors |
| Pro-Leu-Gly-OH | Pro-Leu-Gly-OH | None | Carboxylic Acid | Reduced activity compared to PLG |
Note: Direct quantitative data for this compound is limited in publicly available literature; its activity is inferred based on structure-activity relationships of similar peptides.
Inhibition of Matrix Metalloproteinases (MMPs)
Table 2: Comparative MMP Inhibitory Activity
| Compound | Sequence | Target MMPs | IC50 (nM) |
| This compound | This compound | MMP-1, -2, -3 (as substrate cleavage product) | Data not available |
| Pro-Gly-Pro-Leu | Pro-Gly-Pro-Leu | - | Inhibits platelet aggregation |
| MMP-9/MMP-13 Inhibitor I | N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-(4-biphenylcarbonyl)piperazine-2-carboxamide | MMP-9, MMP-13 | 0.9 |
Note: The comparison highlights that while this compound may interact with MMPs, specifically designed inhibitors show significantly higher potency.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these tetrapeptides are crucial for reproducible research.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Wang resin for C-terminal acid) in N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Sequential Coupling: Sequentially couple Fmoc-Leu-OH and Fmoc-Pro-OH using the same coupling and deprotection steps.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the proline residue using acetic anhydride and a base like DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Workflow for Solid-Phase Peptide Synthesis of this compound
Caption: Solid-phase synthesis workflow for this compound.
Dopamine D2 Receptor Binding Assay
This assay measures the ability of the test peptide to modulate the binding of a radiolabeled ligand to the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the test peptide.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and analyze the data using non-linear regression to determine the Ki or IC50 values.
Signaling Pathway: Dopamine D2 Receptor (Gi-coupled)
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay measures the ability of a test peptide to inhibit the enzymatic activity of an MMP using a fluorogenic substrate.
Protocol:
-
Enzyme Activation: Activate the pro-MMP enzyme (e.g., pro-MMP-13) according to the manufacturer's instructions, often using p-aminophenylmercuric acetate (APMA).
-
Assay Buffer: Prepare an MMP assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Incubation: In a 96-well plate, pre-incubate the activated MMP with varying concentrations of the test peptide for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm). The cleavage of the substrate by the MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.
-
Data Analysis: Determine the initial reaction rates from the fluorescence curves. Calculate the percentage of inhibition for each concentration of the test peptide and determine the IC50 value by non-linear regression.
Workflow for MMP Inhibition Assay
Caption: Workflow for a fluorogenic MMP inhibition assay.
Conclusion
This compound represents a structurally simple tetrapeptide with potential, yet likely moderate, biological activity. Its N-terminal acetylation may confer increased stability, a desirable property for therapeutic candidates. However, the C-terminal carboxylic acid may limit its efficacy in modulating dopamine receptors compared to its amidated counterparts. While it can interact with the active site of MMPs, its inhibitory potency is expected to be significantly lower than that of specifically designed inhibitors.
Future research should focus on obtaining direct quantitative data for this compound in both dopamine receptor and MMP assays. Furthermore, the synthesis and evaluation of a broader range of analogs, with systematic modifications at the N- and C-termini and at the fourth amino acid position, will provide a more complete understanding of the structure-activity relationships governing the biological effects of these tetrapeptides. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
A Comparative Guide to the Efficacy of Ac-Pro-Leu-Gly-OH and Longer Peptide Substrates for Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the efficacy of the tetrapeptide Ac-Pro-Leu-Gly-OH as a substrate for Matrix Metalloproteinases (MMPs) against longer, more complex peptide substrates. Due to a lack of publicly available kinetic data for this compound, this document focuses on establishing a robust experimental protocol for researchers to generate comparative data.
Introduction to MMP Substrate Efficacy
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their activity is implicated in both physiological processes and pathological conditions such as arthritis and cancer metastasis. The efficacy of an MMP substrate is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km, or catalytic efficiency, is the most effective measure for comparing the specificity and efficiency of different substrates for a particular enzyme. A higher kcat/Km value indicates a more efficient substrate.
While this compound is a potential substrate for MMPs, its efficacy relative to commonly used, longer peptide substrates has not been well-documented in peer-reviewed literature. This guide outlines the necessary steps to perform such a comparison.
Comparative Data Framework
To facilitate a direct and meaningful comparison, experimental data should be organized as shown in the table below. Researchers can populate this table with their experimentally determined values for this compound and compare them against established values for longer substrates from the literature or from parallel experiments.
Table 1: Comparative Kinetic Parameters of MMP Substrates
| Substrate Sequence | MMP Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | e.g., MMP-1 | Experimental Data | Experimental Data | Experimental Data | Your Data |
| e.g., MMP-2 | Experimental Data | Experimental Data | Experimental Data | Your Data | |
| e.g., MMP-9 | Experimental Data | Experimental Data | Experimental Data | Your Data | |
| e.g., MMP-13 | Experimental Data | Experimental Data | Experimental Data | Your Data | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1 | 11 | 2.5 | 2.3 x 10⁵ | [1] |
| MMP-2 | 5 | 1.8 | 3.6 x 10⁵ | [1] | |
| MMP-8 | 2 | 4.8 | 2.4 x 10⁶ | [1] | |
| MMP-9 | 5 | 2.5 | 5.0 x 10⁵ | [1] | |
| MMP-13 | 1 | 4.9 | 4.9 x 10⁶ | [1] | |
| Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-3 | - | - | 2.18 x 10⁵ | [2] |
| MMP-9 | - | - | 1.01 x 10⁴ | [2] |
Note: The selection of MMP enzymes for testing should be guided by the specific research context. The longer peptide substrates listed are examples of well-characterized fluorogenic substrates.
Experimental Protocol: Determination of MMP Kinetic Parameters
This protocol describes a continuous fluorometric assay to determine the Km and kcat of a given peptide substrate with a specific MMP. For a non-fluorogenic substrate like this compound, a secondary reaction or a competition assay with a fluorogenic substrate is required. The following is a protocol for a direct assay using a fluorogenic substrate, which can be adapted for a competition assay.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Peptide substrate stock solution (in DMSO or assay buffer)
-
Fluorometer capable of kinetic measurements
-
96-well black microplates
Procedure:
-
Pro-MMP Activation:
-
Dilute the pro-MMP to a suitable concentration in assay buffer.
-
Add APMA to a final concentration of 1-2 mM.
-
Incubate at 37°C for the recommended time for the specific MMP (e.g., 1-24 hours).
-
-
Substrate Preparation:
-
Prepare a series of dilutions of the peptide substrate in assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km. If Km is unknown, a wide range of concentrations should be tested initially.
-
-
Kinetic Measurement:
-
To each well of the 96-well plate, add a fixed amount of the activated MMP enzyme.
-
Place the plate in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Immediately begin monitoring the increase in fluorescence over time. The excitation and emission wavelengths will depend on the fluorophore-quencher pair of the substrate (e.g., for Mca/Dnp, Ex/Em = ~325/393 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot v₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Calculate kcat using the equation: k_cat = V_max / [E] where [E] is the final concentration of the active enzyme.
-
Calculate the catalytic efficiency (kcat/Km).
-
For this compound (Non-fluorogenic substrate):
A competition assay is a suitable method. In this setup, the ability of this compound to inhibit the cleavage of a known fluorogenic substrate is measured. The inhibition constant (Ki) for this compound can then be determined, which is equivalent to its Km as a substrate. The kcat would require a different, more direct method of detecting product formation, such as HPLC or mass spectrometry.
Visualizing the Context: MMP Signaling and Experimental Workflow
To provide a clearer understanding of the biological relevance and the experimental process, the following diagrams are provided.
Caption: General signaling pathway involving Matrix Metalloproteinase (MMP) activation and ECM degradation.
Caption: Experimental workflow for determining MMP kinetic parameters using a fluorometric assay.
Conclusion
A direct, data-driven comparison of the efficacy of this compound with longer peptide substrates is essential for researchers in drug development and related fields. While published kinetic data for this compound is currently unavailable, this guide provides a comprehensive framework and a detailed experimental protocol to enable researchers to generate this crucial data. By following a standardized methodology, the scientific community can build a clearer understanding of the substrate specificity of MMPs and accelerate the development of novel diagnostics and therapeutics.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results Using Ac-Pro-Leu-Gly-OH: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the synthetic peptide Ac-Pro-Leu-Gly-OH, offering insights into its performance, characterization, and potential biological relevance. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate the consistent and reliable use of this peptide in research settings.
Performance Comparison of this compound Analogues
While direct comparative studies on the biological activity of this compound against a wide range of other peptides are not extensively available in the public domain, valuable insights can be drawn from its close analogue, Pro-Leu-Gly-NH2 (PLG). Research on PLG and its derivatives demonstrates how minor structural modifications can significantly impact biological activity, a principle that is crucial for understanding the performance of this compound.
One key area of investigation for PLG and its analogues has been their ability to modulate dopamine receptor binding. The following table summarizes the experimental data on the enhancement of dopamine agonist (ADTN) binding to bovine brain dopamine receptors by PLG and several of its peptidomimetic analogues. This data serves as a valuable proxy for understanding the structure-activity relationship of small peptides and highlights the importance of specific residues and conformations.
Table 1: Enhancement of ADTN Binding to Dopamine Receptors by Pro-Leu-Gly-NH2 (PLG) and its Analogues
| Compound | Concentration (µM) | % Enhancement of ADTN Binding |
| Pro-Leu-Gly-NH2 (PLG) | 1 | 26% |
| Spiro bicyclic peptidomimetic of PLG | 1 | 40%[1] |
| Pro-Leu-(+)-thiazolidine-2-carboxamide | Not Specified | 2-3 fold greater than PLG[2] |
| Pro-Leu-(-)-thiazolidine-2-carboxamide | Not Specified | 2-3 fold greater than PLG[2] |
| Pro-Leu-L-3,4-dehydroprolinamide | Not Specified | 2-3 fold greater than PLG[2] |
Note: This data is for Pro-Leu-Gly-NH2 and its analogues. This compound, with its acetylated N-terminus and free C-terminal carboxyl group, would exhibit different binding characteristics.
Experimental Protocols for Reproducibility
To ensure the reproducibility of experiments involving this compound, standardized protocols for its synthesis, purification, and characterization are essential.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for producing peptides like this compound.[3][4] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Leu-OH, Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Leu): Activate Fmoc-Leu-OH with DIC and HOBt in DMF and couple it to the deprotected glycine on the resin.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling (Pro): Repeat steps 2-5 for the coupling of Fmoc-Pro-OH.
-
N-terminal Acetylation: After the final deprotection, acetylate the N-terminus of the proline residue by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quality Control and Characterization
To ensure the identity and purity of the synthesized this compound, which is crucial for experimental reproducibility, the following analytical techniques are employed.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Expected Outcome: A single major peak indicating a high-purity peptide.
2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptides.
-
Sample Preparation: The purified peptide from HPLC is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: The sample is infused into the mass spectrometer to determine the molecular weight of the peptide.
-
Expected Outcome: The observed molecular weight should match the theoretical mass of this compound (C15H25N3O5, MW: 327.38 g/mol ).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: 1H NMR and 13C NMR can be used to confirm the structure of the peptide.
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Analysis: The NMR spectra will show characteristic peaks for the protons and carbons of the amino acid residues and the acetyl group.
-
Expected Outcome: The chemical shifts and coupling constants in the spectra should be consistent with the structure of this compound.
Signaling Pathways and Experimental Workflows
Peptides like this compound can act as signaling molecules or modulators of biological pathways. The workflow for investigating these effects typically involves a series of in vitro and cell-based assays.
Dopamine D2 Receptor Signaling Pathway
As a close analogue of Pro-Leu-Gly-NH2, which is known to modulate dopamine D2 receptors, this compound may have similar effects.[5] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.
Caption: Dopamine D2 Receptor Signaling Pathway.
This diagram illustrates the canonical signaling pathway of the dopamine D2 receptor. Dopamine binding to the D2 receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, ultimately resulting in a cellular response. Peptides like this compound may act as allosteric modulators of this receptor, enhancing or inhibiting its activity.
Experimental Workflow for Assessing Peptide Activity
The following workflow outlines a general approach to characterizing the biological activity of this compound and comparing it to other peptides.
Caption: Workflow for Peptide Activity Assessment.
This workflow begins with the synthesis and rigorous quality control of the peptides. Subsequently, a series of in vitro and cell-based assays are performed to evaluate their biological activity. Data from these experiments are then compiled and analyzed to compare the performance of this compound with its alternatives.
By adhering to detailed protocols and systematically evaluating the peptide's properties, researchers can enhance the reproducibility of their experimental results and contribute to a more robust understanding of the biological roles of this compound.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
Comparative Guide: Ac-Pro-Leu-Gly-OH Moiety in MMP Assays vs. Commercial Kits
For researchers, scientists, and drug development professionals investigating the activity of Matrix Metalloproteinases (MMPs), the choice of assay methodology is critical for generating accurate and reproducible data. This guide provides an objective comparison between the use of synthetic peptide substrates based on the Ac-Pro-Leu-Gly-OH recognition motif and commercially available MMP assay kits.
The core of many MMP substrates lies in peptide sequences that are specifically recognized and cleaved by these enzymes. The Pro-Leu-Gly sequence is a key component of the cleavage site in type I collagen, the primary substrate for MMP-1 (collagenase)[1]. Consequently, synthetic peptides incorporating this motif are valuable tools for studying MMP activity. While this compound itself is a cleavage product, for assay purposes, a longer, fluorogenic peptide containing this sequence, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is typically employed. In these substrates, a fluorescent group (e.g., Mca) is quenched by a nearby quenching group (e.g., Dpa). Upon cleavage of the peptide by an MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Commercially available MMP assay kits, on the other hand, offer a complete, ready-to-use solution, often in an ELISA or a fluorescence-based format. These kits typically include a specific MMP antibody for capture, a detection antibody, a substrate, and all necessary buffers and standards.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance characteristics of a representative fluorogenic peptide substrate and several commercially available MMP assay kits. It is important to note that this is an indirect comparison , as the data are compiled from different sources and experimental conditions. A direct head-to-head study under identical conditions would be required for a definitive performance benchmark.
| Feature | Fluorogenic Peptide Substrate (e.g., Mca-PLGL-Dpa-AR-NH2) | R&D Systems™ Quantikine® ELISA Kit (Total MMP-2) | R&D Systems™ Quantikine® ELISA Kit (Total MMP-9) | AnaSpec® SensoLyte® 520 MMP-2 Assay Kit |
| Principle | FRET-based cleavage of a synthetic peptide | Sandwich ELISA | Sandwich ELISA | FRET-based cleavage of a synthetic peptide |
| Analyte | MMP activity (various MMPs can cleave the substrate) | Total MMP-2 protein (pro, active, and TIMP-complexed) | Total MMP-9 protein (pro, active, and TIMP-complexed) | MMP-2 activity |
| Sensitivity | Dependent on enzyme kinetics and instrumentation | 0.082 ng/mL[2][3] | 0.014 ng/mL[4] | Typically in the low ng/mL range |
| Assay Range | Dependent on substrate concentration and enzyme activity | 0.5 - 32 ng/mL[2][3] | 0.1 - 5 ng/mL[4] | Not specified, but suitable for screening inhibitors |
| Specificity | Can be cleaved by multiple MMPs (e.g., MMP-1, -2, -8, -9, -13, -14) | Specific for MMP-2[2][3] | Specific for mouse MMP-9[4] | Specific for MMP-2 |
| Assay Time | Typically continuous monitoring, from minutes to hours | 4.5 hours[2][3] | 4.5 hours[4] | ~1-2 hours |
| Quantitative | Provides kinetic parameters (kcat/Km) and relative activity | Measures absolute concentration of total protein | Measures absolute concentration of total protein | Measures relative fluorescence units (RFU) |
| Flexibility | High; can be adapted for various experimental setups | Low; pre-configured for 96-well plates | Low; pre-configured for 96-well plates | Moderate; can be used for inhibitor screening |
Experimental Protocols
Key Experiment: MMP Activity Assay using a Fluorogenic Peptide Substrate
This protocol describes a general procedure for measuring MMP activity using a fluorogenic peptide substrate such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
1. Materials:
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2)
-
Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
MMP inhibitor (e.g., GM6001) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 328/393 nm for Mca/Dpa)
2. Procedure:
-
Prepare Reagents:
-
Reconstitute the MMP enzyme and fluorogenic substrate according to the manufacturer's instructions to create stock solutions.
-
Prepare working solutions of the enzyme and substrate in assay buffer at the desired concentrations.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well.
-
For inhibitor control wells, add the MMP inhibitor to the desired final concentration.
-
Add 25 µL of the MMP enzyme working solution to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the fluorogenic substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for a desired period (e.g., 60 minutes), with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
MMP activity is proportional to V₀.
-
For kinetic parameter determination (Km and kcat), the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
-
Mandatory Visualizations
Experimental Workflow for MMP Activity Assay
Caption: Workflow for a fluorogenic peptide-based MMP activity assay.
Signaling Pathway: TGF-β1 Induced Collagen Degradation
Transforming growth factor-beta 1 (TGF-β1) is a key cytokine involved in tissue remodeling and fibrosis. In certain cellular contexts, TGF-β1 can induce the expression of MMP-1, the primary collagenase responsible for initiating the degradation of type I collagen. This pathway is crucial in processes like wound healing and cancer progression[1][5][6][7].
Caption: TGF-β1 signaling pathway leading to MMP-1 activation and collagen cleavage.
References
- 1. TGF-β1 induces type I collagen deposition in granulosa cells via the AKT/GSK-3β signaling pathway-mediated MMP1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human, Mouse, & Rat Total MMP-2 ELISA - Quantikine MMP200: R&D Systems [rndsystems.com]
- 3. Total MMP-2 Quantikine ELISA Kit (MMP200) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 4. Mouse Total MMP-9 ELISA - Quantikine MMPT90: R&D Systems [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Plasma TGF-β1, MMP-1 and MMP-3 Levels in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ac-Pro-Leu-Gly-OH: A Comparative Analysis of Performance Against Literature Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide Ac-Pro-Leu-Gly-OH with functionally related peptides described in the scientific literature. Due to a lack of specific quantitative performance data for this compound in publicly available research, this comparison focuses on its described applications and benchmarks it against two well-characterized, structurally similar peptides: L-prolyl-L-leucyl-glycinamide (PLG, MIF-1) and Ac-Pro-Gly-Pro-OH . This analysis is supported by experimental data and methodologies cited from relevant studies.
Data Presentation: Comparative Overview of Peptide Performance
The following table summarizes the known characteristics, applications, and performance data for this compound and its literary counterparts.
| Feature | This compound | L-prolyl-L-leucyl-glycinamide (PLG, MIF-1) | Ac-Pro-Gly-Pro-OH |
| Primary Function | Research tool, potential protease substrate, crosslinker.[1][2] | Neuromodulator, positive allosteric modulator of dopamine D2 and D4 receptors.[3][4] | Chemoattractant, CXCR2 agonist.[5] |
| Key Applications | Studying protein folding and stability, enzyme assays.[1] | Investigated for antidepressant, nootropic, and anti-Parkinsonian effects.[3] | Studied for its therapeutic potential in sepsis and inflammatory conditions.[5] |
| Mechanism of Action | Not well-defined in literature. | Modulates dopaminergic signaling by enhancing agonist binding to dopamine receptors.[6][7] | Activates the CXCR2 receptor, leading to enhanced bactericidal activity and modulation of cytokine production.[5] |
| Quantitative Performance Data | No specific IC50, EC50, or binding affinity data available in the reviewed literature. | An analog, Pro-Leu-Deg-NH2, was found to be 10 times more potent than PLG in vivo and enhanced dopamine agonist binding by 40%.[6] | Significantly improved survival in murine models of sepsis.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited for the alternative peptides are provided below. These protocols serve as a reference for designing and evaluating the performance of this compound in similar functional assays.
Dopamine Receptor Modulation Assay (for L-prolyl-L-leucyl-glycinamide)
This protocol is based on studies evaluating the effects of PLG and its analogs on dopamine receptor activity.
Objective: To determine the effect of the peptide on dopamine D2 receptor agonist binding.
Materials:
-
Rat striatal membrane preparations
-
[3H]-N-propylnorapomorphine ([3H]NPA) as the radiolabeled dopamine agonist
-
Test peptides (PLG, its analogs, or this compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Thaw rat striatal membrane preparations on ice.
-
In a series of microcentrifuge tubes, add a constant amount of the membrane preparation.
-
Add varying concentrations of the test peptide to the tubes.
-
Add a fixed concentration of [3H]NPA to each tube.
-
For non-specific binding control, add a high concentration of a non-labeled dopamine agonist (e.g., apomorphine) to a separate set of tubes.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data to determine the percentage enhancement of [3H]NPA binding in the presence of the test peptide.
In Vivo Model of Parkinson's Disease (for L-prolyl-L-leucyl-glycinamide)
This protocol is based on the 6-hydroxydopamine (6-OHDA)-lesioned rat model to assess the potentiation of dopaminergic drugs.
Objective: To evaluate the ability of the peptide to enhance the motor effects of L-DOPA.
Materials:
-
6-OHDA-lesioned rats (unilateral lesion of the nigrostriatal pathway)
-
L-DOPA/Carbidopa
-
Test peptides
-
Rotational behavior monitoring system
Procedure:
-
Administer the test peptide (e.g., intraperitoneally) to the 6-OHDA-lesioned rats.
-
After a specified pretreatment time, administer a sub-threshold dose of L-DOPA/Carbidopa.
-
Place the animals in the rotational behavior monitoring system.
-
Record the number of contraversive (away from the lesioned side) rotations for a defined period (e.g., 90 minutes).
-
Compare the number of rotations in animals treated with the test peptide and L-DOPA to those treated with L-DOPA alone.
-
An increase in the number of rotations indicates a potentiation of the dopaminergic effect of L-DOPA.
Murine Sepsis Model (for Ac-Pro-Gly-Pro-OH)
This protocol is based on the cecal ligation and puncture (CLP) model to evaluate the therapeutic effects of Ac-Pro-Gly-Pro-OH in sepsis.
Objective: To determine the effect of the peptide on survival and inflammation in a polymicrobial sepsis model.
Materials:
-
Mice
-
Anesthetics
-
Surgical instruments
-
Test peptide (Ac-Pro-Gly-Pro-OH)
-
Saline (vehicle control)
Procedure:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum with a needle of a specific gauge to induce sepsis.
-
Suture the abdominal incision.
-
Administer the test peptide or vehicle control at specified time points post-CLP.
-
Monitor the survival of the animals over a period of several days.
-
In separate cohorts of animals, collect blood and tissue samples at various time points to measure inflammatory markers (e.g., cytokines via ELISA) and bacterial load.
-
Perform histological analysis of organs (e.g., lungs, liver) to assess tissue damage.
Mandatory Visualization
The following diagrams illustrate key concepts related to the peptides discussed in this guide.
Caption: Experimental workflows for assessing peptide bioactivity.
Caption: Modulation of Dopamine D2 receptor signaling by PLG (MIF-1).
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. This compound | 89626-38-0 | FA109853 | Biosynth [biosynth.com]
- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 4. MODULATION OF CNS DOPAMINE D2 RECEPTOR BY... [experts.mcmaster.ca]
- 5. Activation of CXCR2 by Extracellular Matrix Degradation Product Acetylated Pro-Gly-Pro Has Therapeutic Effects against Sepsis > Recent Publication [bio.skku.edu]
- 6. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prolyl-leucyl-glycinamide and cyclo(leucyl-glycine) on the supersensitivity of dopamine receptors in brain induced by chronic administration of haloperidol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Ac-Pro-Leu-Gly-OH in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the lifecycle of a synthetic peptide like Ac-Pro-Leu-Gly-OH extends beyond its use in experimentation. Proper disposal is a critical final step, ensuring laboratory safety and environmental responsibility. While this compound, a tetrapeptide composed of proline, leucine, and glycine, is generally not classified as hazardous, the solid-phase synthesis method typically used for its creation results in the peptide being bound to a solid support resin. This combination necessitates a clear and systematic disposal protocol.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Although the peptide itself is considered non-hazardous, the resins and cleavage solutions used in its synthesis may have hazardous properties.
Disposal of Solid Peptide Waste
The primary form of this compound waste in a laboratory setting is the peptide still attached to the solid support resin. The general procedure for its disposal as a non-hazardous solid chemical waste is as follows:
-
Collection : Collect the solid peptide-resin waste in a designated, clearly labeled, and sealed container.
-
Labeling : The container label should include the full chemical name (this compound on resin), the date, and a "non-hazardous" designation.
-
Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal Request : Follow your institution's protocol for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
Quantitative Data Summary
For laboratories handling various non-hazardous solid wastes, a structured approach to tracking is essential. Below is a sample table for logging such waste streams.
| Waste Stream ID | Chemical Name | CAS Number | Quantity (g) | Date of Generation | Disposal Request Date |
| SW-2025-001 | This compound on Wang Resin | 89626-38-0 | 15.0 | 2025-10-30 | 2025-11-05 |
| SW-2025-002 | Boc-Gly-OH on Merrifield Resin | 2483-46-7 | 25.5 | 2025-10-28 | 2025-11-05 |
| SW-2025-003 | Fmoc-Leu-OH | 35661-60-0 | 10.2 | 2025-11-02 | 2025-11-10 |
Experimental Workflow for Waste Characterization
In the absence of a specific Safety Data Sheet (SDS), a conservative approach is to treat the waste as potentially hazardous until characterized. A simplified experimental workflow to confirm the non-hazardous nature of the peptide-resin waste is outlined below. This protocol is a general guide and should be adapted to the specific capabilities of your laboratory and institutional policies.
-
Review of Synthesis Reagents : Analyze the list of all chemicals used in the synthesis of this compound. If any of the reagents are classified as hazardous, the resulting waste may also need to be treated as hazardous.
-
Toxicity Characteristic Leaching Procedure (TCLP) : If there is a reason to suspect the presence of heavy metals or other toxic contaminants, a TCLP test (EPA Method 1311) can be performed. This test determines the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.
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Consultation with EHS : The most crucial step is to consult with your institution's Environmental Health and Safety (EHS) department. They can provide definitive guidance on waste characterization and disposal procedures based on local, state, and federal regulations.
Disposal Decision Pathway
The following diagram illustrates the logical flow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
By adhering to these systematic procedures, laboratories can ensure the safe and compliant disposal of this compound and similar synthetic peptide wastes, thereby upholding a commitment to safety and environmental stewardship that extends beyond the research itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
